ethyl (2R)-2-hydroxypent-4-enoate
Description
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Properties
CAS No. |
104196-82-9 |
|---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.2 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: NMR Analysis of Ethyl (2R)-2-hydroxypent-4-enoate
Executive Summary
Ethyl (2R)-2-hydroxypent-4-enoate (CAS: 157920-22-4) is a critical chiral synthon in the synthesis of polyketides, peptidomimetics, and bioactive lactones.[1] Its structural integrity hinges on two factors: the preservation of the terminal alkene and the enantiomeric purity of the
This guide provides a rigorous analytical framework for this molecule. Unlike standard spectral lists, we focus on the diastereotopic splitting patterns induced by the C2 chiral center and provide a self-validating Mosher Ester protocol for absolute configuration assignment.
Part 1: Structural Logic & Spin System Analysis
The NMR signature of this molecule is defined by the proximity of the chiral center (C2) to the allylic methylene group (C3). This creates a complex spin system that is often misassigned in low-resolution spectra.
The Diastereotopic Effect (The "ABX" System)
Because C2 is chiral (
-
Observation: Instead of a simple doublet or triplet, the C3 protons appear as a complex multiplet (often an ABX or ABXY system) around 2.4–2.6 ppm.
-
Causality: The chiral environment at C2 renders the "top" and "bottom" faces of the adjacent methylene group distinct.
and couple to each other (geminal coupling, Hz) and differentially to (vicinal coupling).
The Terminal Alkene
The terminal alkene provides a diagnostic validation of the carbon chain integrity.
-
Internal Vinyl Proton (
): Appears as a distinct dddd (doublet of doublet of doublet of doublets) due to coupling with , , , and . -
Terminal Protons (
): distinct shifts for cis and trans protons relative to the chain.
Figure 1: Spin system connectivity showing the propagation of chirality from C2 to the C3 allylic protons.
Part 2: Experimental Protocol
Sample Preparation[2][3][4]
-
Solvent:
(99.8% D) is standard. Use only if OH peak resolution is critical (it suppresses proton exchange). -
Concentration: 10–15 mg in 0.6 mL solvent. High concentrations (>30 mg) may cause H-bonding shifts in the OH signal.
-
Reference: TMS (0.00 ppm) or residual
(7.26 ppm).
Acquisition Parameters (600 MHz equivalent)
-
Pulse Sequence: zg30 (30° pulse angle) to ensure accurate integration.
-
Relaxation Delay (
): Set to seconds. The quaternary carbonyl carbon and the terminal alkene protons have long relaxation times. Short delays will under-integrate the ester and alkene signals. -
Scans: 16–32 scans are sufficient for
; 512+ for .
Part 3: Spectral Assignment Data
NMR Data (400 MHz, )
| Position | Multiplicity | Assignment Logic | ||
| H-4 | 5.75 – 5.85 | dddd (m) | Internal vinyl proton. Large trans coupling ( | |
| H-5a | 5.15 – 5.20 | d (or m) | Terminal vinyl (trans to H-4). | |
| H-5b | 5.10 – 5.15 | d (or m) | Terminal vinyl (cis to H-4). | |
| H-2 | 4.20 – 4.28 | dd (or m) | ||
| Ethyl-CH2 | 4.24 | q | Often overlaps with H-2. Check integration (should be 3H total). | |
| H-3a, H-3b | 2.40 – 2.60 | m (complex) | - | Diastereotopic. ABX system. Distinct from standard triplets. |
| Ethyl-CH3 | 1.29 | t | Standard triplet. | |
| -OH | ~2.80 | br s | - | Variable. Disappears with |
NMR Data (100 MHz, )
| Carbon | Type | Notes | |
| C=O | 174.5 | Cq | Ester carbonyl. |
| C-4 | 132.8 | CH | Internal alkene. |
| C-5 | 118.5 | Terminal alkene. | |
| C-2 | 70.2 | CH | Chiral center ( |
| Ethyl-CH2 | 61.8 | Ester methylene. | |
| C-3 | 38.5 | Allylic carbon. | |
| Ethyl-CH3 | 14.2 | Ester methyl. |
Part 4: Stereochemical Verification (Mosher Analysis)
To confirm the (2R) configuration, you must perform a Mosher Ester analysis.[2][3] Optical rotation alone is often unreliable due to solvent and temperature sensitivity.
The Principle
React the substrate with both
The Protocol
-
Reaction: Mix 5 mg substrate + 10 mg
-MTPA-Cl + Pyridine in . Repeat with -MTPA-Cl in a separate tube. -
Analysis: Acquire
NMR for both crude mixtures. -
Calculation: Calculate
.
Interpretation for (2R)-Configuration
For the (2R)-isomer of ethyl 2-hydroxypent-4-enoate, the Mosher model predicts:
-
Protons on the Right (Alkene side): Should have Positive
. -
Protons on the Left (Ester side): Should have Negative
.
Figure 2: Workflow for absolute configuration determination using Mosher's method.
Part 5: Impurity Profiling
When synthesizing or sourcing this compound, three specific impurities are common.
| Impurity | Diagnostic NMR Signal | Origin |
| Ethyl 2-oxopent-4-enoate | Loss of H-2 multiplet (~4.2 ppm). Appearance of ketone signal in | Oxidation of the alcohol. |
| Isomerized Alkene (Conjugated) | Alkene protons shift downfield (>6.0 ppm) due to conjugation with ester/ketone. | Migration of double bond (thermodynamic product). |
| Hydrolyzed Acid | Loss of ethyl quartet (~4.2 ppm) and triplet (~1.3 ppm). Broad COOH peak >10 ppm. | Hydrolysis of ester. |
References
-
BenchChem. (2025).[1][4] An In-Depth Technical Guide to the ¹H NMR Spectrum of Ethyl (2S)-2-hydroxypent-4-enoate. Retrieved from
-
Hoye, T. R., Jeffrey, C. S., & Rychnovsky, S. D. (2007). Protocol for determining the absolute configuration of secondary alcohols using Mosher ester analysis. Nature Protocols, 2, 2451–2458. Retrieved from [2]
-
Sigma-Aldrich. (n.d.). Ethyl 2-hydroxypent-4-enoate Product Specification. Retrieved from
-
PubChem. (2025).[5][6] Ethyl 2-hydroxypent-4-enoate Compound Summary. National Library of Medicine. Retrieved from
-
Magritek. (n.d.). Basic Concepts of NMR: Identification of Isomers. Retrieved from
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ethyl (2R)-2-hydroxypent-4-enoate molecular weight
An In-depth Technical Guide: Ethyl (2R)-2-hydroxypent-4-enoate
Abstract
This compound is a chiral building block of significant interest in the pharmaceutical and fine chemical industries. Its trifunctional nature, possessing a stereodefined secondary alcohol, an ethyl ester, and a terminal alkene, renders it a highly versatile synthon for the asymmetric synthesis of complex molecular targets. The precise (2R) configuration is frequently a critical determinant for the biological activity of the final active pharmaceutical ingredient (API), making enantioselective synthesis paramount.[1][2] This guide provides a comprehensive overview of the physicochemical properties, state-of-the-art synthesis protocols, rigorous analytical characterization methods, and key applications of this valuable intermediate, tailored for researchers and professionals in drug development.
Physicochemical and Structural Properties
A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis. This compound is a liquid at ambient temperature, and its key properties are summarized below.[3]
| Property | Value | Source |
| Molecular Weight | 144.17 g/mol | [3][4] |
| Molecular Formula | C₇H₁₂O₃ | [4][5] |
| CAS Number | 157920-22-4 | [3][4] |
| Appearance | Liquid | [3] |
| Boiling Point | 191.2 ± 20.0 °C (Predicted) | [4][6] |
| Density | 1.025 ± 0.06 g/cm³ (Predicted) | [4][6] |
| InChI Key | BHBWGDPROGTKMS-UHFFFAOYSA-N | [3] |
| SMILES | CCOC(=O)C(O)CC=C | [5] |
Enantioselective Synthesis: A Biocatalytic Approach
The synthesis of enantiomerically pure chiral alcohols is a cornerstone of modern medicinal chemistry.[7] While various chemo-catalytic methods exist, biocatalytic asymmetric reduction of the corresponding prochiral ketone, ethyl 2-oxopent-4-enoate, offers unparalleled selectivity under mild, environmentally benign conditions. This approach leverages the exquisite stereochemical control of oxidoreductase enzymes.
Causality in Method Selection
The choice of a biocatalyst, such as a specific carbonyl reductase or a whole-cell system (e.g., Candida or Rhodotorula species), is driven by the need for high enantiomeric excess (ee), typically >99%, which is often difficult to achieve via traditional chemical reductants without employing expensive chiral ligands.[8] Furthermore, the enzymatic reaction proceeds at or near ambient temperature and pressure in an aqueous medium, obviating the need for cryogenic conditions or hazardous reagents. An enzyme-coupled cofactor regeneration system (e.g., using glucose dehydrogenase and glucose) is incorporated to recycle the expensive NADPH/NADH, making the process economically viable on a larger scale.[7]
Experimental Protocol: Biocatalytic Reduction of Ethyl 2-oxopent-4-enoate
Objective: To synthesize this compound with high enantiopurity (>99% ee).
Materials:
-
Ethyl 2-oxopent-4-enoate (Substrate)
-
Recombinant Carbonyl Reductase (e.g., from Candida magnoliae)
-
NADPH (Cofactor)
-
Glucose Dehydrogenase (GDH) (for regeneration)
-
D-Glucose
-
Potassium Phosphate Buffer (100 mM, pH 7.0)
-
Ethyl Acetate (for extraction)
-
Anhydrous Magnesium Sulfate (for drying)
-
Silica Gel (for chromatography)
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of 100 mM potassium phosphate buffer (pH 7.0).
-
Reagent Addition: Add D-glucose to a final concentration of 1.2 equivalents relative to the substrate.
-
Cofactor & Enzymes: Add NADPH to a catalytic amount (e.g., 0.1 mol%). Introduce the carbonyl reductase and glucose dehydrogenase to their predetermined optimal concentrations.
-
Substrate Addition: Begin gentle agitation and slowly add ethyl 2-oxopent-4-enoate to the desired final concentration (e.g., 50 mM). The gradual addition prevents substrate inhibition of the enzymes.
-
Reaction Monitoring: Maintain the reaction at a constant temperature (e.g., 30°C). Monitor the conversion of the ketone to the alcohol using an appropriate method, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction reaches completion (>99% conversion), terminate it by adding an equal volume of ethyl acetate.
-
Extraction: Vigorously mix the biphasic solution. Separate the organic layer. Repeat the extraction of the aqueous layer twice more with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel using a suitable eluent system (e.g., a hexane:ethyl acetate gradient) to yield the pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the biocatalytic synthesis of this compound.
Analytical Characterization and Quality Control
Rigorous analytical testing is a self-validating system that ensures the identity, purity, and stereochemical integrity of the synthesized compound. A multi-technique approach is essential for unambiguous characterization.
Structural Verification
-
¹H and ¹³C NMR Spectroscopy: Provides definitive structural confirmation by mapping the carbon-hydrogen framework. Key expected signals in ¹H NMR include the characteristic multiplet for the chiral C-H proton adjacent to the hydroxyl group, signals for the terminal alkene protons, and the quartet and triplet for the ethyl ester moiety.
-
FT-IR Spectroscopy: Confirms the presence of key functional groups. A broad absorption band around 3400 cm⁻¹ indicates the O-H stretch of the alcohol, a sharp, strong peak around 1735 cm⁻¹ corresponds to the C=O stretch of the ester, and a medium peak around 1640 cm⁻¹ signifies the C=C stretch of the alkene.
-
Mass Spectrometry: Determines the molecular weight and provides structural information through fragmentation patterns. The molecular ion peak [M]+ may be weak or absent.[9] Expect characteristic fragments corresponding to alpha-cleavage (loss of the allyl radical) and dehydration (loss of H₂O).[9]
Protocol: Enantiomeric Excess (ee) Determination by Chiral HPLC
Objective: To quantify the enantiomeric purity of the synthesized this compound.
Rationale: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying enantiomers. A stationary phase containing a chiral selector interacts diastereomerically with the two enantiomers, leading to different retention times.
Instrumentation & Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Daicel Chiralpak AD-H or similar)
-
HPLC-grade isopropanol
-
HPLC-grade n-hexane
-
Sample of synthesized product
-
Racemic standard of ethyl 2-hydroxypent-4-enoate
Procedure:
-
Mobile Phase Preparation: Prepare an isocratic mobile phase of n-hexane and isopropanol (e.g., 95:5 v/v). Degas the solution thoroughly using sonication or vacuum filtration.
-
System Equilibration: Install the chiral column and equilibrate the HPLC system by flowing the mobile phase at a constant rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Standard Injection: Prepare a dilute solution of the racemic standard (e.g., 1 mg/mL) in the mobile phase. Inject a small volume (e.g., 10 µL) and record the chromatogram. Identify the two peaks corresponding to the (2R) and (2S) enantiomers and their respective retention times.
-
Sample Injection: Prepare a solution of the synthesized product at the same concentration. Inject the same volume and record the chromatogram under identical conditions.
-
Data Analysis: Identify the major peak in the sample chromatogram by comparing its retention time to that of the racemic standard. The enantiomeric excess is calculated using the areas of the two enantiomer peaks (A₁ and A₂) with the formula: ee (%) = [(A₁ - A₂) / (A₁ + A₂)] x 100
Quality Control Logic Diagram
Caption: Logical workflow for the analytical quality control of the final product.
Utility in Drug Development and Complex Synthesis
The synthetic power of this compound lies in the orthogonal reactivity of its three functional groups. This allows for a programmed, stepwise elaboration of the molecule into more complex scaffolds.
-
The Hydroxyl Group: Can be protected to allow chemistry on other parts of the molecule, oxidized to a ketone, or used as a nucleophile. Its stereocenter directs the stereochemical outcome of subsequent reactions.
-
The Ester Group: Can be hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or converted to an amide, providing numerous avenues for diversification.
-
The Alkene Group: Is a versatile handle for a wide range of transformations, including epoxidation, dihydroxylation, ozonolysis, hydrogenation, or cross-metathesis reactions to build carbon-carbon bonds.[10]
This strategic combination makes it a valuable precursor for synthesizing fragments of natural products and APIs where a stereodefined propargylic or homopropargylic alcohol moiety is required. Its application is particularly relevant in the synthesis of chiral drugs where stereoisomers may have different pharmacological or toxicological profiles.[2][11]
Conclusion
This compound is more than a simple chemical; it is an enabling tool for the efficient and stereocontrolled synthesis of high-value pharmaceutical compounds. Its value is maximized through robust, scalable, and selective synthetic methods, particularly biocatalysis, which delivers the requisite enantiopurity for drug development pipelines. A comprehensive analytical framework is non-negotiable to validate its quality, ensuring that this chiral building block provides a reliable foundation for the construction of the next generation of therapeutic agents.
References
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4-Pentenoic acid, 2-hydroxy-4-methyl-, ethyl ester, (2R)- | C8H14O3 - PubChem. [Link]
-
Ethyl 2-hydroxy-4-oxopent-2-enoate | C7H10O4 - PubChem. [Link]
-
Ethyl 2-hydroxypentanoate | C7H14O3 - PubChem. [Link]
-
ethyl (2R)-2-hydroxypropanoate | C5H10O3 - PubChem. [Link]
-
Ethyl 2-hydroxypent-4-enoate (C7H12O3) - PubChemLite. [Link]
-
ethyl 4-hydroxycrotonate - Organic Syntheses Procedure. [Link]
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Asymmetric Isochalcogenourea-Catalyzed Synthesis of 3,4-Dihydropyrans via (4+2)-Cycloadditions of Ethyl But-3-ynoate with Michael Acceptors - PMC. [Link]
-
Synthesis of Ethyl (2E)-5-Phenylpent-2-en-4-ynoate - ResearchGate. [Link]
-
Practical highly enantioselective synthesis of (R)- and (S)-(E)-4-hydroxynon-2-enal. [Link]
-
Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor - PubMed. [Link]
-
Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone - MDPI. [Link]
-
Deep Eutectic Solvents and Pharmaceuticals - MDPI. [Link]
-
Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC. [Link]
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2-Butynoic acid, 4-hydroxy-, methyl ester - Organic Syntheses Procedure. [Link]
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4-Thiazolecarboxylic acid, ethyl ester - Organic Syntheses Procedure. [Link]
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Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts. [Link]
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Document is current - Crossmark - Crossref. [Link]
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Development and evaluation of eudragit based microparticles of dexibuprofen for site specific drug release. [Link]
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Hexanoic acid, 2-fluoro-, ethyl ester, (R)- and (S) - Organic Syntheses Procedure. [Link]
-
Development of peroral hypolipidemic formulation based on sulfated arabinogalactan in the form of potassium salt - Pharmacy & Pharmacology. [Link]
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An In-Depth Technical Guide to the Stability and Degradation of Ethyl (2R)-2-hydroxypent-4-enoate
For Researchers, Scientists, and Drug Development Professionals
Foreword
Ethyl (2R)-2-hydroxypent-4-enoate, a chiral building block of significant interest in the pharmaceutical and fine chemical industries, presents a unique set of stability challenges due to its multifunctional nature. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of the stability and degradation of this molecule. As a Senior Application Scientist, my objective is to not only outline the potential degradation pathways but also to provide the scientific rationale behind the experimental designs for assessing its stability, ensuring a robust and reliable understanding of its chemical behavior over time.
Molecular Profile and Intrinsic Stability
This compound possesses three key functional groups that dictate its reactivity and stability: an ethyl ester, a secondary allylic alcohol, and a terminal vinyl group.
| Functional Group | Chemical Structure | Implication for Stability |
| Ethyl Ester | -COOCH₂CH₃ | Susceptible to hydrolysis under both acidic and basic conditions. |
| Secondary Allylic Alcohol | -CH(OH)- | Prone to oxidation to the corresponding ketone. The allylic position can also influence the reactivity of the adjacent double bond. |
| Terminal Vinyl Group | -CH=CH₂ | Can undergo oxidation, polymerization, and potentially isomerization under certain conditions. |
The inherent chirality at the C2 position is a critical quality attribute. Any degradation pathway that affects this stereocenter, or the formation of diastereomeric impurities, must be carefully monitored. Therefore, the use of chiral analytical methods is paramount in any stability study of this compound.
Primary Degradation Pathways
Understanding the potential degradation pathways is the first step in designing comprehensive stability studies. Based on the molecule's structure, the following degradation mechanisms are of primary concern.
Hydrolysis
The ester linkage in this compound is susceptible to cleavage by water, a reaction that can be catalyzed by both acids and bases.
-
Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This reversible reaction yields (2R)-2-hydroxypent-4-enoic acid and ethanol. To drive the reaction towards completion in a forced degradation study, an excess of aqueous acid is typically used.
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester undergoes saponification, an irreversible reaction that yields the salt of the carboxylic acid ((2R)-2-hydroxypent-4-enoate) and ethanol. This reaction is generally faster than acid-catalyzed hydrolysis.
Oxidation
Both the secondary allylic alcohol and the terminal vinyl group are susceptible to oxidation.
-
Oxidation of the Secondary Alcohol: The secondary alcohol can be oxidized to the corresponding ketone, ethyl (2R)-2-oxopent-4-enoate. This can be initiated by various oxidizing agents, including atmospheric oxygen (autoxidation), peroxides, or metal ions.
-
Oxidation of the Vinyl Group: The terminal double bond can be a target for oxidative cleavage, potentially leading to the formation of aldehydes, carboxylic acids, or smaller fragments. Epoxidation of the double bond followed by hydrolysis could also lead to diol impurities. The allylic position of the alcohol can activate the C-H bonds on the adjacent carbon, making them susceptible to radical-mediated oxidation.[1]
Polymerization
The presence of the vinyl group makes this compound susceptible to free-radical polymerization. This process can be initiated by heat, light (UV radiation), or the presence of radical initiators. Polymerization can lead to a loss of the active substance and the formation of oligomeric or polymeric impurities, which can be challenging to characterize.
Thermal Degradation
At elevated temperatures, esters can undergo various decomposition reactions. For this compound, potential thermal degradation pathways, apart from accelerating hydrolysis and oxidation, could involve decarboxylation or other complex fragmentation patterns. The thermal decomposition of similar esters has been shown to produce a variety of smaller molecules.
Photodegradation
Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical reactions. For this molecule, photodegradation could proceed via several mechanisms, including the generation of free radicals leading to oxidation and polymerization, or direct photochemical reactions of the double bond.
Forced Degradation Studies: A Protocol Framework
Forced degradation studies are essential to identify potential degradation products and to develop and validate a stability-indicating analytical method.[2] The goal is to achieve 5-20% degradation of the drug substance to ensure that the analytical method can detect and resolve the degradants from the parent compound.[2]
General Considerations
-
Purity of the Starting Material: It is crucial to start with a well-characterized batch of this compound with a known purity profile. Process-related impurities should be identified as they might also degrade or interfere with the analysis.
-
Control Samples: For each stress condition, a control sample, protected from the stressor, should be analyzed concurrently.
-
Mass Balance: The sum of the assay of the parent compound and the levels of all degradation products should be close to 100% to ensure that all significant degradants are being detected.
Experimental Protocols
The following protocols are designed as a starting point and should be optimized based on the observed rate of degradation.
| Condition | Reagent | Temperature | Time | Rationale |
| Acidic | 0.1 M HCl | 60 °C | 2, 4, 8, 24 hours | To induce acid-catalyzed hydrolysis. |
| Basic | 0.01 M NaOH | Room Temperature | 1, 2, 4, 8 hours | To induce base-catalyzed hydrolysis (saponification), which is typically faster. |
| Neutral | Purified Water | 80 °C | 24, 48, 72 hours | To assess hydrolysis under neutral conditions, although the rate is expected to be much slower. |
Protocol:
-
Prepare a solution of this compound in the respective stress medium (e.g., 1 mg/mL).
-
Incubate the solution at the specified temperature for the designated time points.
-
At each time point, withdraw an aliquot, neutralize it if necessary (e.g., with an equimolar amount of base for the acidic sample and acid for the basic sample), and dilute with the mobile phase to a suitable concentration for analysis.
-
Analyze the samples immediately using a validated stability-indicating chiral HPLC method.
Protocol:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).
-
Add 3% hydrogen peroxide.
-
Store the solution at room temperature, protected from light, for up to 7 days.[3]
-
Withdraw aliquots at appropriate time intervals (e.g., 2, 4, 8, 24, 48 hours).
-
Analyze the samples by a validated stability-indicating chiral HPLC method.
Protocol:
-
Place a known amount of the solid this compound in a controlled temperature and humidity chamber.
-
Expose the sample to a temperature of 80°C.[3]
-
Withdraw samples at various time points (e.g., 1, 3, 7, 14 days).
-
For analysis, dissolve the sample in a suitable solvent and dilute to a known concentration.
-
Analyze using a validated stability-indicating chiral HPLC method.
Protocol:
-
Expose a solution of this compound (e.g., 1 mg/mL in a photostable solvent) and the solid material to a light source that provides a combination of UV and visible light, as specified in ICH Q1B guidelines.[3]
-
The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt-hours per square meter.[3]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the exposed and control samples at appropriate time intervals using a validated stability-indicating chiral HPLC method.
Analytical Methodologies for Stability Assessment
A robust, stability-indicating analytical method is the cornerstone of any degradation study. For this compound, a chiral High-Performance Liquid Chromatography (HPLC) method is indispensable.
Chiral HPLC Method Development
-
Column Selection: A variety of chiral stationary phases (CSPs) are available. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD) are often a good starting point for screening.[4]
-
Mobile Phase: A normal-phase mobile phase, such as hexane/isopropanol or hexane/ethanol, often provides good enantioselectivity for this type of molecule. The addition of a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) can improve peak shape and resolution.[4]
-
Detection: UV detection is suitable for this molecule due to the presence of the ester chromophore. A photodiode array (PDA) detector is highly recommended as it can provide information on peak purity, which is crucial for a stability-indicating method.
-
Method Validation: The chosen method must be validated according to ICH Q2(R1) guidelines, with a specific focus on specificity. Specificity is demonstrated by showing that the method can resolve the parent compound from all potential degradation products and process-related impurities.
Characterization of Degradation Products
Once significant degradation products are observed, their identification is necessary. This is typically achieved by coupling the HPLC system to a mass spectrometer (LC-MS). The mass spectral data, in conjunction with the knowledge of the parent molecule's structure, can be used to propose the structures of the degradation products. For definitive structural elucidation, preparative HPLC can be used to isolate the impurities for subsequent analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.
Storage and Handling Recommendations
Based on the inherent instability of this compound, the following storage and handling procedures are recommended to minimize degradation:
-
Temperature: Store at 2-8°C to slow down the rates of all potential degradation reactions.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Light: Protect from light by using amber glass vials or storing in the dark to prevent photodegradation and light-induced polymerization.
-
Moisture: Protect from moisture to minimize hydrolysis.
Conclusion
The stability of this compound is governed by its three primary functional groups, making it susceptible to hydrolysis, oxidation, and polymerization. A thorough understanding of these degradation pathways is critical for its successful application in research and development. The implementation of systematic forced degradation studies, coupled with a validated, stability-indicating chiral HPLC method, is essential for characterizing its degradation profile and ensuring the quality and safety of any resulting products. This guide provides a foundational framework for these investigations, emphasizing a scientifically driven approach to stability assessment.
References
-
Fiveable. (2025, September 15). Allyl Vinyl Alcohols Definition. Fiveable. [Link]
-
Thieme. (n.d.). Product Class 5: Allylic Alcohols. Thieme. [Link]
-
Oreate AI Blog. (2026, January 15). Vinyl vs. Allylic: Understanding the Nuances in Organic Chemistry. Oreate AI Blog. [Link]
-
ResolveMass Laboratories Inc. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass Laboratories Inc. [Link]
-
JoVE. (2025, May 22). Video: Radical Oxidation of Allylic and Benzylic Alcohols. JoVE. [Link]
-
Figshare. (2016, February 25). OH-Initiated Degradation of Unsaturated Esters in the Atmosphere: Kinetics in the Temperature Range of 287−313 K. Figshare. [Link]
-
Frontiers. (2020, November 25). Photodegradation Kinetics of Alkyd Paints: The Influence of Varying Amounts of Inorganic Pigments on the Stability of the Synthetic Binder. Frontiers. [Link]
-
Sygnature Discovery. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Sygnature Discovery. [Link]
-
HPLC. (n.d.). “Chiral Impurity Methods – Case Study”. HPLC. [Link]
-
CHIRAL LABORATORIES. (n.d.). Forced Degradation Studies. CHIRAL LABORATORIES. [Link]
- Vertex AI Search. (n.d.).
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
eScholarship.org. (2017, March 3). Oxidation of Hindered Allylic C–H Bonds with Applications to the Functionalization of Complex Molecules. eScholarship.org. [Link]
-
Chemistry Stack Exchange. (2020, May 25). Oxidation to allylic alcohols without stoichiometric metal reagents. Chemistry Stack Exchange. [Link]
-
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
Sources
Technical Guide: Synthesis and Characterization of Ethyl (2R)-2-hydroxypent-4-enoate Derivatives
Executive Summary
Ethyl (2R)-2-hydroxypent-4-enoate (CAS: 104196-82-9) is a high-value chiral synthon utilized in the asymmetric synthesis of polyketides, macrocyclic lactones, and peptidomimetics. Its structural density—comprising a terminal alkene, a chiral
Strategic Utility & Retrosynthetic Analysis
The utility of this compound lies in its ability to serve as a "chiral pivot." The (R)-configuration at the C2 position is critical for setting the stereochemistry of complex natural products.
Key Structural Advantages:
-
Terminal Alkene (C4-C5): Prime substrate for Ring-Closing Metathesis (RCM) or Cross-Metathesis (CM).
-
-Hydroxyl Group (C2): Can be protected, inverted (Mitsunobu), or oxidized to the
-keto ester. -
Ester Moiety (C1): Allows for transesterification, amidation, or reduction to the diol.
Figure 1: Divergent synthesis pathways utilizing the (2R)-synthon as a core building block.
Synthetic Methodology: Enzymatic Kinetic Resolution
While asymmetric allylation of ethyl glyoxylate is possible using chiral Lewis acids, the Lipase-Catalyzed Kinetic Resolution (LKR) of the racemate is the industry standard for scalability and high enantiomeric excess (
Mechanistic Rationale
-
Enzyme: Candida antarctica Lipase B (CALB), typically immobilized (e.g., Novozym 435).
-
Selectivity: CALB displays high
-values (enantiomeric ratio) for secondary alcohols. In non-aqueous media, it preferentially acylates the (S)-enantiomer of -hydroxy esters, leaving the desired (R)-alcohol unreacted. -
Acyl Donor: Vinyl acetate is used as the irreversible acyl donor. The byproduct, vinyl alcohol, tautomerizes to acetaldehyde, driving the equilibrium forward.
Figure 2: Workflow for the enzymatic kinetic resolution of the racemic precursor.
Detailed Experimental Protocol
Step 1: Synthesis of rac-Ethyl 2-hydroxypent-4-enoate
Principle: Barbier-type allylation of ethyl glyoxylate.
-
Reagents: Ethyl glyoxylate (50% in toluene), Allyl bromide (1.2 eq), Zinc dust (1.5 eq), saturated NH₄Cl (aq), THF.
-
Procedure:
-
Activate Zinc dust with 1M HCl, wash with water/acetone/ether, and dry under vacuum.
-
Suspend Zn in THF at 0°C. Add allyl bromide dropwise.
-
Add ethyl glyoxylate solution slowly to maintain temperature < 10°C.
-
Stir at room temperature (RT) for 2 hours.
-
Quench: Add sat. NH₄Cl carefully. Extract with EtOAc (3x).
-
Purification: Flash chromatography (Hexanes/EtOAc 9:1) to yield the racemic alcohol as a colorless oil.
-
Step 2: Kinetic Resolution to this compound
Principle: Selective acetylation of the (S)-enantiomer.
-
Reagents: rac-Ethyl 2-hydroxypent-4-enoate (10.0 g), Vinyl acetate (5.0 eq), Novozym 435 (100 mg/g substrate), MTBE (Methyl tert-butyl ether).
-
Procedure:
-
Dissolve the racemate in MTBE (0.5 M concentration).
-
Add vinyl acetate and the immobilized enzyme.[1]
-
Incubate at 30°C in an orbital shaker (200 rpm).
-
Monitoring: Monitor conversion by GC or ¹H NMR. The reaction typically reaches 50% conversion in 24–48 hours.
-
Termination: Filter off the enzyme beads (can be recycled).
-
Purification: Concentrate the filtrate. Separate the mixture via column chromatography.
-
Fraction 1 (Elutes first): Ethyl (2S)-2-acetoxypent-4-enoate.
-
Fraction 2 (Elutes second): This compound (Target).
-
-
Characterization & Quality Control
Spectroscopic Data (Target: R-Enantiomer)
The NMR data for the (R)-enantiomer is identical to the racemate but must be chemically pure.
| Nucleus | Chemical Shift ( | Multiplicity | Integration | Assignment |
| ¹H | 5.80 | ddt ( | 1H | H-4 (Internal Alkene) |
| 5.18 | d ( | 1H | H-5a (Terminal Alkene, trans) | |
| 5.14 | d ( | 1H | H-5b (Terminal Alkene, cis) | |
| 4.28 – 4.20 | m | 3H | H-2 (Methine) + O-CH ₂-CH₃ | |
| 2.85 | br s | 1H | -OH (Concentration dependent) | |
| 2.60 – 2.45 | m | 2H | H-3 (Allylic CH₂) | |
| 1.29 | t ( | 3H | O-CH₂-CH ₃ | |
| ¹³C | 174.5 | s | - | C=O[2][3][4][5] (Ester) |
| 132.8 | d | - | C-4 (Alkene) | |
| 118.9 | t | - | C-5 (Alkene) | |
| 70.2 | d | - | C-2 (Chiral Center) | |
| 61.8 | t | - | O-C H₂ | |
| 38.6 | t | - | C-3 | |
| 14.1 | q | - | Methyl |
Chiral Analysis (HPLC)
-
Column: Chiralcel OD-H or AD-H.
-
Mobile Phase: Hexane/Isopropanol (98:2 to 95:5).
-
Flow Rate: 0.5 – 1.0 mL/min.
-
Detection: UV at 210 nm (ester carbonyl).
-
Expectation: The (R)-enantiomer typically elutes after the (S)-acetate but retention times must be validated with the racemate.
-
Optical Rotation:
is typically levorotatory (-) for the (R)-isomer in CHCl₃, consistent with similar -hydroxy esters (e.g., ethyl lactate analogs), but specific batch values should be recorded.
Derivatization: Ring-Closing Metathesis (RCM)
The most common application is the formation of unsaturated lactones.
Protocol (RCM Dimerization/Cyclization):
-
Esterification: React the (2R)-alcohol with acryloyl chloride to form the diene diester.
-
Metathesis: Treat with Grubbs II catalyst (2–5 mol%) in dilute CH₂Cl₂ (0.005 M) to favor intramolecular cyclization over polymerization.
-
Result: Formation of the
-unsaturated lactone (butenolide precursor).
References
-
Enzymatic Resolution Strategy
-
Pamies, O., & Bäckvall, J. E. (2003). Chemoenzymatic dynamic kinetic resolution of hydroxy acid esters. The Journal of Organic Chemistry, 68(12), 4815-4818.
-
-
Synthesis of Racemate (Barbier Reaction)
-
Chattopadhyay, A. (1996). Zinc-mediated allylation of ethyl glyoxylate. The Journal of Organic Chemistry, 61(18), 6104-6107.
-
-
Metathesis Applications
-
Grubbs, R. H. (2003). Olefin metathesis. Tetrahedron, 60(34), 7117-7140.
-
-
General Characterization Data (Benchchem/PubChem)
Sources
- 1. researchgate.net [researchgate.net]
- 2. InChI=1/C7H10O4/c1-3-11-7(10)6(9)4-5(2)8/h4,9H,3H2,1-2H3/b6-4 | C7H10O4 | CID 5325621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. InChI=1/C7H10O4/c1-3-11-7(10)6(9)4-5(2)8/h4,9H,3H2,1-2H3/b6-4 | C7H10O4 | CID 5325621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Ethyl 2-hydroxypentanoate | C7H14O3 | CID 96120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ethyl 2-hydroxypentanoate | C7H14O3 | CID 96120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. US7348430B2 - Production of opioid analgesics - Google Patents [patents.google.com]
Ethyl (2R)-2-hydroxypent-4-enoate: A Pivotal Chiral Synthon in Drug Discovery
The following in-depth technical guide details the chemical utility, biocatalytic synthesis, and downstream biological relevance of ethyl (2R)-2-hydroxypent-4-enoate .
Executive Summary
This compound (CAS: 104196-82-9) is not a direct pharmaceutical agent but a high-value chiral building block (synthon) . Its structural uniqueness lies in the combination of a reactive terminal alkene and a chiral
This guide addresses a critical distinction for researchers: while long-chain analogs (e.g., dodecenoates) exhibit direct gastroprotective effects, the short-chain (2R)-pentenoate functions primarily as a pro-drug precursor or stereochemical anchor in medicinal chemistry campaigns.
Chemical Identity & Stereochemical Significance
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 104196-82-9 |
| Molecular Formula | |
| Molecular Weight | 144.17 g/mol |
| Chirality | (R)-enantiomer (critical for bioactivity targeting) |
| Key Functional Groups |
The "Chiral Pool" Advantage
In drug development, the (R)-configuration of the hydroxyl group is often preserved to match the stereochemistry of target biological receptors. Unlike racemic synthesis which requires wasteful separation, starting with enantiopure this compound allows for divergent synthesis —using the alkene for chain extension (via Grubbs metathesis) while keeping the chiral center intact.
Biocatalytic Synthesis: The "Green" Route
The most authoritative method for obtaining high optical purity (>99% ee) is Enzymatic Kinetic Resolution . This process exploits the stereoselectivity of lipases to differentiate between enantiomers in a racemic mixture.
Protocol: Lipase-Mediated Kinetic Resolution
Rationale: Chemical asymmetric synthesis often uses toxic heavy metals. Biocatalysis offers a sustainable, high-yield alternative.
-
Substrate Preparation: Dissolve racemic ethyl 2-hydroxypent-4-enoate in an organic solvent (e.g., diisopropyl ether or hexane).
-
Acyl Donor: Add vinyl acetate (acts as an irreversible acyl donor).
-
Biocatalyst: Add immobilized Candida antarctica Lipase B (CALB) (e.g., Novozym 435).
-
Reaction: Incubate at 30–40°C. The lipase selectively acetylates the (S)-enantiomer, leaving the desired (R)-alcohol unreacted.
-
Separation: Filter the enzyme. Separate the (R)-alcohol from the (S)-acetate via column chromatography or distillation.
Workflow Visualization
Figure 1: Enzymatic kinetic resolution workflow for isolating the (R)-enantiomer.
Biological Relevance & Downstream Applications
Precursor to Iodolactones (Mechanistic Divergence)
A critical reactivity profile of this molecule is its behavior under iodolactonization conditions. Unlike longer-chain homologs that form cyclic ethers (tetrahydrofurans), ethyl 2-hydroxypent-4-enoate preferentially cyclizes to form
-
Mechanism: The hydroxyl group attacks the iodine-activated alkene.
-
Outcome: Formation of syn- and anti- iodolactones.
-
Relevance: These lactone motifs are ubiquitous in signaling molecules (pheromones) and cytotoxic natural products .
Pathway to Rare Sugars and Antibiotics
The terminal alkene is a "masked" carbonyl. Through ozonolysis or dihydroxylation, the (R)-pentenoate is converted into precursors for:
-
L-Ribose derivatives: Essential for antiviral nucleoside analogs.
-
Macrolide Antibiotics: The C1-C5 fragment of the pentenoate mimics the polypropionate backbone found in drugs like Erythromycin.
Divergent Synthesis Pathway
Figure 2: Divergent synthetic utility of the (R)-pentenoate scaffold.
Safety & Specificity (Trustworthiness)
Critical Distinction: Researchers must not confuse this compound with (E)-ethyl-12-cyclohexyl-4,5-dihydroxydodec-2-enoate. The latter has documented gastroprotective activity in Heliotropium indicum extracts.[1] The short-chain pentenoate discussed here is a chemical intermediate , not a finished therapeutic, and exhibits standard ester-related safety profiles (potential skin/eye irritation).
References
-
Sigma-Aldrich. this compound Product Specification & CAS 104196-82-9. Available at:
-
Macritchie, J. A., et al. (1998). Iodocyclisation studies on unsaturated α-hydroxy esters.[2] (Demonstrates the specific formation of lactones over ethers for this substrate). Available at:
-
PubChem. Ethyl 2-hydroxypent-4-enoate Compound Summary (CID 10986362). Available at:
-
Fishman, A., et al. (2001). Enzymatic resolution of hydroxy esters using Candida antarctica Lipase B.[3] (Foundational protocol for kinetic resolution). Available at:
Sources
Technical Guide: Physical Properties & Applications of Ethyl (2R)-2-hydroxypent-4-enoate
This guide provides an in-depth technical analysis of ethyl (2R)-2-hydroxypent-4-enoate , a critical chiral building block in organic synthesis and drug development.
Executive Summary
This compound (CAS: 104196-82-9 for the (R)-isomer; 157920-22-4 for the generic/racemate) is a functionalized
Chemical Identity & Structural Analysis
| Attribute | Detail |
| IUPAC Name | This compound |
| Common Names | (R)-Ethyl 2-hydroxy-4-pentenoate; (R)-Allylglycolic acid ethyl ester |
| CAS Number | 104196-82-9 (2R-isomer) 157920-22-4 (Racemate/General) |
| Molecular Formula | C |
| Molecular Weight | 144.17 g/mol |
| SMILES | CCOC(=O)CC=C |
| Chirality | (R)-Enantiomer (C2 center) |
Structural Diagram
The following diagram illustrates the connectivity and stereochemical orientation of the (2R)-isomer.
Physicochemical Profile
The physical properties below are synthesized from experimental data on homologous series and predicted values where specific experimental citations are proprietary.
Table 1: Physical Properties[4]
| Property | Value / Range | Context & Notes |
| Physical State | Liquid | Colorless to pale yellow oil at RT. |
| Boiling Point | 191.2 ± 20.0 °C (760 mmHg) | Predicted.[1] Experimental distillation often performed under vacuum (e.g., 85–95 °C at 15 mmHg ) to prevent polymerization. |
| Density | 1.025 ± 0.06 g/cm³ | At 20 °C. Denser than water due to oxygen content. |
| Refractive Index ( | 1.435 – 1.445 | Typical for aliphatic hydroxy esters. |
| Flash Point | > 85 °C | Estimated based on BP; considered combustible. |
| Solubility | Soluble in alcohols, Et | Poorly soluble in water; hydrolyzes slowly in aqueous acid/base. |
| Optical Rotation ( | Specific to Enantiomer | Critical QC parameter. Typically small magnitude ( |
Synthesis & Production Pathways
The synthesis of the enantiopure (2R)-isomer is non-trivial and dictates the impurity profile. Two primary routes are employed: Asymmetric Allylation (Chemical) and Enzymatic Resolution (Biocatalytic).
Route A: Keck Asymmetric Allylation (Chemical)
This route uses a chiral Lewis acid catalyst to add an allyl group to ethyl glyoxylate.
-
Reagents: Ethyl Glyoxylate + Allyltributylstannane.
-
Catalyst: Ti(O
Pr) + (R)-BINOL. -
Outcome: High enantiomeric excess (ee > 90%) of the (R)-isomer (depending on BINOL configuration).
Route B: Enzymatic Kinetic Resolution (Biocatalytic)
Starting from the racemate (synthesized via Indium/Tin-mediated allylation), a lipase selectively hydrolyzes one enantiomer.
-
Substrate: Racemic Ethyl 2-hydroxypent-4-enoate.
-
Enzyme: Pseudomonas fluorescens lipase (PFL) or Candida antarctica lipase B (CAL-B).
-
Outcome: Separation of (R)-ester (unreacted) and (S)-acid (hydrolyzed), or vice versa.
Workflow Diagram
Quality Control & Analytics
For research and drug development, verifying the Enantiomeric Excess (ee%) is paramount.
Chiral HPLC Method
-
Column: Chiralcel OD-H or AD-H (Daicel).
-
Mobile Phase: Hexane : Isopropanol (typically 90:10 to 98:2).
-
Detection: UV at 210 nm (carbonyl absorption).
-
Expectation: Baseline separation of (R) and (S) enantiomers.
NMR Spectroscopy ( H NMR, 400 MHz, CDCl )
- 5.80 (m, 1H): Internal vinyl proton (-CH=).
-
5.15 (m, 2H): Terminal vinyl protons (=CH
). -
4.25 (q, 2H): Ethyl ester methylene (-OCH
-). -
4.20 (dd, 1H): Chiral
-proton (CH-OH). -
2.40-2.60 (m, 2H): Allylic methylene (-CH
-).
Optical Rotation
-
Protocol: Dissolve ~10 mg in 1 mL CHCl
or EtOH. Measure at 20 °C using the Sodium D-line (589 nm).[2] -
Standard: Compare
against values reported in Tetrahedron: Asymmetry 1997, 8, 3895 [1].
Handling & Safety
-
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
-
Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). The terminal alkene is susceptible to oxidation or polymerization if exposed to air/heat for prolonged periods.
-
Stability: Stable for >1 year if stored properly. Avoid strong acids/bases which catalyze ester hydrolysis or elimination of the hydroxyl group.
References
-
Macritchie, J. A., Silcock, A., & Willis, C. L. (1997).[3] Enantioselective synthesis of unsaturated
-hydroxy acids. Tetrahedron: Asymmetry , 8(23), 3895–3902. -
Keck, G. E., Tarbet, K. H., & Geraci, L. S. (1993). Catalytic asymmetric allylation of aldehydes. Journal of the American Chemical Society , 115(18), 8467–8468.
-
National Center for Biotechnology Information. (2024).[4][3][5] PubChem Compound Summary for CID 10986362, Ethyl 2-hydroxypent-4-enoate.
Sources
Methodological & Application
Application Notes and Protocols for the Enantioselective Synthesis of Ethyl (2R)-2-hydroxypent-4-enoate
Introduction
Ethyl (2R)-2-hydroxypent-4-enoate is a valuable and versatile chiral building block in organic synthesis, particularly in the pharmaceutical industry. Its trifunctional nature, possessing a stereogenic hydroxyl group, an ester moiety, and a terminal alkene, makes it a key intermediate for the synthesis of a wide array of complex molecules, including antiviral agents, and other biologically active compounds. The precise stereochemistry at the C2 position is often paramount for the desired pharmacological activity, necessitating robust and efficient methods for its enantioselective synthesis.
This comprehensive guide provides detailed application notes and protocols for the preparation of this compound. We will explore and compare several contemporary strategies, including biocatalytic asymmetric reduction, chemo-catalytic asymmetric hydrogenation, and lipase-catalyzed kinetic resolution. Each section will delve into the underlying scientific principles, provide step-by-step experimental procedures, and discuss the relative merits and challenges of each approach. This document is intended for researchers, scientists, and drug development professionals seeking to implement or optimize the synthesis of this important chiral intermediate.
Synthesis of the Starting Material: Ethyl 2-oxopent-4-enoate
A reliable synthesis of the prochiral precursor, ethyl 2-oxopent-4-enoate, is the essential first step. While several methods can be envisaged for the preparation of α-keto esters, a common and effective strategy involves the Claisen condensation of an appropriate ester and oxalate, followed by further synthetic manipulations. For the synthesis of ethyl 2-oxopent-4-enoate, a plausible route involves the acylation of a suitable precursor.
Proposed Synthetic Protocol for Ethyl 2-oxopent-4-enoate
This protocol is a representative method based on established organic synthesis principles.
Materials:
-
Ethyl 3-butenoate
-
Diethyl oxalate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), carefully dissolve sodium metal (1.0 eq) in anhydrous ethanol to prepare a solution of sodium ethoxide.
-
Condensation Reaction: Cool the sodium ethoxide solution to 0 °C in an ice bath. To the stirred solution, add a mixture of ethyl 3-butenoate (1.0 eq) and diethyl oxalate (1.1 eq) dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Extraction: Upon completion, cool the reaction mixture in an ice bath and carefully acidify with 1 M hydrochloric acid to pH 3-4. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product, ethyl 2-oxo-4-pentenoate, can be purified by vacuum distillation or column chromatography on silica gel.
Biocatalytic Asymmetric Reduction
Biocatalysis offers a green, cost-effective, and highly selective approach to the synthesis of chiral molecules.[1][2] The use of whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), or isolated ketoreductase (KRED) enzymes for the asymmetric reduction of ketones is a well-established and powerful technique.[3] These methods operate under mild conditions and can provide high enantiomeric excess (ee).
Causality Behind Biocatalytic Reduction
The enantioselectivity of these reductions is governed by the three-dimensional structure of the active site of the reductase enzymes. The substrate, ethyl 2-oxopent-4-enoate, binds to the active site in a specific orientation, exposing one of its prochiral faces to the hydride donor, typically a reduced nicotinamide cofactor (NADH or NADPH). This directed hydride transfer results in the formation of predominantly one enantiomer of the corresponding alcohol.
Protocol 1: Baker's Yeast Mediated Reduction
Materials:
-
Baker's yeast (commercially available, active dry yeast)
-
Sucrose or glucose
-
Deionized water
-
Ethyl 2-oxopent-4-enoate
-
Ethyl acetate
-
Celite®
Procedure:
-
Yeast Activation: In a flask, dissolve sucrose (e.g., 20 g) in warm (35-40 °C) deionized water (e.g., 200 mL). Add the baker's yeast (e.g., 10 g) and stir gently for 30-60 minutes until foaming is observed, indicating yeast activity.
-
Substrate Addition: Once the yeast is active, add the ethyl 2-oxopent-4-enoate (e.g., 1 g) to the yeast suspension. The substrate can be added neat or as a solution in a minimal amount of ethanol to aid solubility.
-
Reaction: Stir the reaction mixture at room temperature (25-30 °C) for 24-72 hours. The progress of the reduction can be monitored by TLC or GC analysis of aliquots extracted with ethyl acetate.
-
Work-up: After the reaction is complete (or has reached a satisfactory conversion), add an equal volume of ethyl acetate and a filter aid such as Celite® to the flask. Stir for 15-20 minutes.
-
Extraction and Purification: Filter the mixture through a pad of Celite® to remove the yeast cells, washing the filter cake with additional ethyl acetate. Separate the organic layer from the aqueous layer in a separatory funnel. Extract the aqueous layer with further portions of ethyl acetate (2 x 50 mL). Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography.
Protocol 2: Ketoreductase (KRED) Catalyzed Reduction with Cofactor Regeneration
This protocol utilizes a commercially available ketoreductase and a cofactor regeneration system for a more controlled and efficient reduction.
Materials:
-
Ketoreductase (KRED) enzyme (e.g., from a commercial screening kit)
-
NADP⁺ or NAD⁺
-
Glucose dehydrogenase (GDH)
-
D-Glucose
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.0)
-
Ethyl 2-oxopent-4-enoate
-
Isopropanol (as an alternative for cofactor regeneration with a suitable ADH)
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a reaction vessel, prepare a solution of potassium phosphate buffer. Add D-glucose (e.g., 1.1 eq), NADP⁺ (or NAD⁺, e.g., 0.01 eq), and the KRED and GDH enzymes (according to the manufacturer's recommendations).
-
Substrate Addition: Add the ethyl 2-oxopent-4-enoate to the buffered enzyme solution. If the substrate has low aqueous solubility, a co-solvent such as isopropanol or DMSO (typically 5-10% v/v) can be used.
-
Reaction: Stir the reaction mixture at a controlled temperature (e.g., 30 °C) and monitor the progress by chiral HPLC or GC.
-
Work-up: Once the reaction is complete, quench the reaction by adding an equal volume of a water-miscible organic solvent like acetonitrile to precipitate the enzymes. Alternatively, directly extract the reaction mixture with ethyl acetate (3 x V).
-
Purification: Centrifuge the quenched mixture to pellet the precipitated protein, and decant the supernatant. Concentrate the supernatant and purify the product by column chromatography. If extracted directly, dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to obtain the crude product for purification.
Caption: Workflow for biocatalytic reduction methods.
Chemo-catalytic Asymmetric Hydrogenation
The Noyori asymmetric hydrogenation is a Nobel Prize-winning technology that provides a powerful and versatile method for the enantioselective reduction of ketones and other unsaturated functional groups.[4] This method typically employs ruthenium catalysts coordinated with chiral diphosphine ligands, such as BINAP, to achieve high enantioselectivities and turnover numbers.
The Principle of Noyori Asymmetric Hydrogenation
The mechanism involves the formation of a ruthenium hydride species, which coordinates to the carbonyl group of the substrate. The chiral ligand environment creates a steric and electronic bias, favoring the approach of the substrate from one face. Hydrogen is then transferred from the metal to the carbonyl carbon and from the ligand to the carbonyl oxygen, resulting in the formation of the chiral alcohol and regeneration of the catalyst.
Protocol for Noyori-type Asymmetric Hydrogenation
This protocol is a representative procedure for the asymmetric hydrogenation of an α-keto ester.
Materials:
-
[RuCl₂(p-cymene)]₂
-
(R)-BINAP or other suitable chiral ligand
-
Ethyl 2-oxopent-4-enoate
-
Anhydrous methanol or ethanol
-
Hydrogen gas (high purity)
-
High-pressure reactor (autoclave)
Procedure:
-
Catalyst Preparation (in situ): In a glovebox or under an inert atmosphere, charge a high-pressure reactor vessel with [RuCl₂(p-cymene)]₂ (e.g., 0.005 mol%) and (R)-BINAP (e.g., 0.011 mol%). Add anhydrous methanol (or ethanol) and stir the mixture at room temperature for 20-30 minutes to form the active catalyst.
-
Substrate Addition: Add a solution of ethyl 2-oxopent-4-enoate in anhydrous methanol to the reactor.
-
Hydrogenation: Seal the reactor, purge several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 10-50 atm). Heat the reaction mixture to the desired temperature (e.g., 40-80 °C) with vigorous stirring.
-
Reaction Monitoring: The reaction progress can be monitored by observing the hydrogen uptake and by analyzing aliquots via GC or HPLC.
-
Work-up and Purification: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Remove the solvent under reduced pressure. The residue can be purified by passing it through a short plug of silica gel to remove the catalyst, followed by column chromatography or distillation to obtain the pure this compound.
Caption: Catalytic cycle of Noyori asymmetric hydrogenation.
Lipase-Catalyzed Kinetic Resolution
Kinetic resolution is a powerful strategy for separating a racemic mixture into its constituent enantiomers. In lipase-catalyzed kinetic resolution, an enzyme selectively acylates or hydrolyzes one enantiomer of a racemic alcohol or ester at a much faster rate than the other, allowing for the separation of the two.
Principle of Lipase-Catalyzed Kinetic Resolution
This method relies on the difference in the rate of reaction for the two enantiomers with the lipase. For the resolution of racemic ethyl 2-hydroxypent-4-enoate, one can either perform a selective acylation of one enantiomer in an organic solvent or a selective hydrolysis of the corresponding ester. The ideal outcome is to stop the reaction at approximately 50% conversion, which theoretically provides the unreacted starting material and the product in high enantiomeric excess.
Protocol for Lipase-Catalyzed Kinetic Resolution (Acylation)
Materials:
-
Racemic ethyl 2-hydroxypent-4-enoate
-
A selection of lipases for screening (e.g., Novozym 435 (immobilized Candida antarctica lipase B), Pseudomonas cepacia lipase, Candida rugosa lipase)
-
Anhydrous organic solvent (e.g., toluene, hexane, or tert-butyl methyl ether)
-
Acyl donor (e.g., vinyl acetate, isopropenyl acetate)
-
Molecular sieves (optional, for maintaining anhydrous conditions)
Procedure:
-
Reaction Setup: In a flask, dissolve racemic ethyl 2-hydroxypent-4-enoate (1.0 eq) in the anhydrous organic solvent. Add the acyl donor (e.g., 1.5-2.0 eq).
-
Enzyme Addition: Add the lipase (typically 10-50% by weight of the substrate).
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30-40 °C). Monitor the reaction progress by chiral HPLC or GC to determine both the conversion and the enantiomeric excess of the remaining alcohol and the formed ester.
-
Termination and Work-up: When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme. Wash the enzyme with fresh solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting mixture of the unreacted (R)-alcohol and the acylated (S)-ester can be separated by column chromatography.
Analytical Methods for Enantiomeric Excess (ee) Determination
Accurate determination of the enantiomeric excess is crucial for evaluating the success of any enantioselective synthesis. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and reliable methods for this purpose.[5][6][7][8][9]
Chiral HPLC Method Development
Principle: Chiral HPLC employs a stationary phase that is itself chiral. The two enantiomers of the analyte interact differently with the chiral stationary phase (CSP), forming transient diastereomeric complexes with different stabilities. This leads to different retention times and allows for their separation.
General Protocol for Method Development:
-
Column Selection: Polysaccharide-based CSPs, such as those coated with derivatives of cellulose or amylose (e.g., Chiralcel® OD, OJ; Chiralpak® AD, AS), are often effective for a wide range of compounds, including alcohols and esters. For ethyl 2-hydroxypent-4-enoate, a column like Chiralpak® AD-H or Chiralcel® OD-H would be a good starting point.
-
Mobile Phase Selection:
-
Normal Phase: A mixture of a non-polar solvent like n-hexane and a polar modifier like isopropanol or ethanol is typically used. A common starting mobile phase is 90:10 (v/v) hexane:isopropanol. The ratio can be adjusted to optimize resolution and retention time.
-
Reversed Phase: For more polar analytes, a reversed-phase method using a mixture of water or buffer and an organic solvent like acetonitrile or methanol can be employed with a suitable reversed-phase chiral column.
-
-
Detection: UV detection is suitable for this compound, likely at a wavelength around 210 nm where the ester carbonyl group absorbs.
-
Optimization: Adjust the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the two enantiomers.
Representative HPLC Conditions:
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / Isopropanol (95:5 v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Comparison of Synthetic Strategies
| Method | Advantages | Disadvantages | Typical ee | Scalability |
| Baker's Yeast Reduction | Inexpensive, environmentally friendly, simple setup. | Lower substrate concentrations, potential for side reactions, batch-to-batch variability. | 80-95% | Moderate |
| KRED Reduction | High enantioselectivity, high substrate tolerance, controlled conditions. | Higher cost of enzymes and cofactors, requires cofactor regeneration system. | >99% | Good to Excellent |
| Noyori Hydrogenation | Excellent enantioselectivity, high turnover numbers, broad substrate scope. | Requires high-pressure equipment, expensive catalysts (Ru, chiral ligands), sensitivity to impurities. | >98% | Excellent |
| Lipase Resolution | Mild conditions, commercially available enzymes, applicable to a wide range of substrates. | Maximum theoretical yield of 50% for one enantiomer, requires separation of product and unreacted starting material. | >99% (at 50% conversion) | Good |
Conclusion
The enantioselective synthesis of this compound can be successfully achieved through several distinct and powerful methodologies. The choice of the optimal method depends on various factors, including the desired scale of the synthesis, cost considerations, available equipment, and the required level of enantiopurity.
-
Biocatalytic reductions , particularly those employing engineered ketoreductases, offer a highly selective, green, and increasingly scalable option.
-
Noyori asymmetric hydrogenation remains a gold standard for achieving exceptionally high enantioselectivity and is well-suited for large-scale industrial production.
-
Lipase-catalyzed kinetic resolution provides a reliable and experimentally straightforward approach, especially when a high enantiomeric excess is the primary goal, and a 50% theoretical yield is acceptable.
By understanding the principles and protocols outlined in this guide, researchers and drug development professionals can make informed decisions to efficiently and effectively synthesize this crucial chiral building block for their specific needs.
References
-
Wikipedia. (n.d.). 2-Oxopent-4-enoic acid. [Link]
-
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
-
Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
Thieme. (n.d.). 4.5.2. Enantioselective Epoxidations. [Link]
-
Nature. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. [Link]
-
Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. [Link]
-
NIH National Library of Medicine. (n.d.). Biocatalysis: Enzymatic Synthesis for Industrial Applications. [Link]
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ResearchGate. (2016). Practical highly enantioselective synthesis of (R)- and (S)-(E)-4-hydroxynon-2-enal. [Link]
-
Royal Society of Chemistry. (2024). Organic & Biomolecular Chemistry. [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS OF 1,2:4,5-DI-O-ISOPROPYLIDENE-D-erythro-2,3-HEXODIULO-2,6-PYRANOSE. A HIGHLY ENANTIOSELECTIVE KETONE CATALYST FOR EPOXIDATION. [Link]
-
PubChem. (n.d.). 2-Ethyl-4-oxopent-2-enoic acid. [Link]
-
PubMed. (1998). Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor. [Link]
- Google Patents. (n.d.). Method for preparing 4-pentenoic acid.
-
SciSpace. (n.d.). Biocatalysis: Enzymatic Synthesis for Industrial Applications. [Link]
-
UniTo. (n.d.). Asymmetric Reduction of Cyclic Imines by Imine Reductase Enzymes in Non‐Conventional Solvents. [Link]
-
Andrew G. Myers Research Group. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. [Link]
-
EnzIm2Flow. (n.d.). Publications. [Link]
-
KAUST Repository. (2024). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. [Link]
-
NIH National Library of Medicine. (n.d.). Oxygenating Biocatalysts for Hydroxyl Functionalisation in Drug Discovery and Development. [Link]
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Application Notes & Protocols: Chiral Catalysts for the Synthesis of Ethyl (2R)-2-hydroxypent-4-enoate
Introduction: The Significance of Ethyl (2R)-2-hydroxypent-4-enoate
This compound is a highly valuable chiral building block in modern organic synthesis. Its structure incorporates three key functional groups: a stereodefined secondary alcohol, an ester, and a terminal alkene. This trifunctional architecture makes it a versatile precursor for the synthesis of complex, high-value molecules, including pharmaceuticals, agrochemicals, and natural products. The absolute configuration at the C2 position is critical, as it often dictates the biological activity of the final target molecule. Consequently, the development of efficient and highly stereoselective methods to access this specific enantiomer is of paramount importance to researchers in both academic and industrial settings.
This guide provides an in-depth exploration of the primary catalytic strategies for synthesizing this compound. We will delve into two mechanistically distinct, yet highly effective, approaches:
-
Asymmetric Reduction of a Prochiral Ketone: The direct, enantioselective reduction of ethyl 2-oxopent-4-enoate. This is often the most atom-economical approach.
-
Enzymatic Kinetic Resolution of a Racemic Alcohol: The selective transformation of one enantiomer from a racemic mixture of ethyl 2-hydroxypent-4-enoate, allowing for the isolation of the desired (R)-enantiomer.
Each section will detail the causality behind the catalytic choice, provide field-tested protocols, and present comparative data to guide the researcher in selecting the optimal method for their specific needs.
Part 1: Asymmetric Reduction of Ethyl 2-Oxopent-4-enoate
The most direct route to this compound is the asymmetric reduction of its corresponding prochiral α-ketoester, ethyl 2-oxopent-4-enoate. This strategy is highly efficient as it theoretically allows for a 100% yield of the desired enantiomer. We will examine two gold-standard catalytic systems for this transformation: transition metal catalysis and biocatalysis.
Transition Metal Catalysis: Noyori Asymmetric Hydrogenation
Expertise & Rationale: The Noyori asymmetric hydrogenation, a discovery that led to a Nobel Prize, stands as one of the most powerful and reliable methods for the enantioselective reduction of functionalized ketones, including α-ketoesters.[1] The catalyst system typically involves a Ruthenium(II) center complexed with a C₂-symmetric chiral diphosphine ligand, most famously BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).[2]
The remarkable efficacy of this system stems from a "metal-ligand bifunctional" mechanism.[2] The reaction proceeds through a six-membered pericyclic transition state where the Ru-H hydride is delivered to the carbonyl carbon while an N-H group on the ligand protonates the carbonyl oxygen simultaneously. It is the precise spatial arrangement of the chiral BINAP ligand that creates a highly selective environment, favoring the approach of the ketone from one specific face, thus dictating the stereochemical outcome.[3][4] For the synthesis of the (R)-alcohol, the (R)-BINAP ligand is employed. The reaction is notable for its broad substrate scope, high enantioselectivities, and excellent yields under relatively mild conditions.
Logical Workflow: Noyori Asymmetric Hydrogenation
Caption: Workflow for Noyori asymmetric hydrogenation.
Experimental Protocol: Asymmetric Hydrogenation of Ethyl 2-Oxopent-4-enoate
This protocol is adapted from the general procedures established by Noyori and colleagues for α-ketoester reduction.[3]
-
Catalyst Preparation (in situ):
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add [RuCl₂(benzene)]₂ (0.005 mmol, 1 mol%) and (R)-BINAP (0.011 mmol, 1.1 mol%).
-
Add 5 mL of degassed anhydrous ethanol.
-
Heat the mixture at 80 °C for 10 minutes to form the active catalyst species. The solution should turn from purple to a clear reddish-brown.
-
Alternatively, commercially available catalysts such as Ru(OAc)₂((R)-BINAP) can be used directly.
-
-
Hydrogenation Reaction:
-
Cool the catalyst solution to room temperature.
-
In a separate flask, dissolve ethyl 2-oxopent-4-enoate (1.0 mmol) in 5 mL of degassed anhydrous ethanol.
-
Transfer the substrate solution to the catalyst solution via cannula.
-
Place the flask into a high-pressure autoclave. Purge the system with H₂ gas three times.
-
Pressurize the autoclave to the desired pressure (e.g., 50 atm H₂) and begin vigorous stirring.
-
Maintain the reaction at a constant temperature (e.g., 25-50 °C) and monitor for completion by TLC or GC analysis (typically 12-24 hours).
-
-
Work-up and Purification:
-
Carefully vent the autoclave and purge with an inert gas.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
-
Data Presentation: Performance of Ru-BINAP Catalysts
| Catalyst System | Substrate | H₂ Pressure (atm) | Temp (°C) | Yield (%) | ee (%) | Reference |
| Ru(OAc)₂((R)-BINAP) | Ethyl Pyruvate | 100 | 25 | >99 | 98 (R) | [3] |
| [RuCl((R)-BINAP)]₂·NEt₃ | Methyl Acetoacetate | 4 | 100 | 99 | 99 (R) | [3] |
| RuBr₂((R)-BINAP) | Ethyl 2-oxo-4-phenylbutanoate | 100 | 23 | 96 | 96 (R) | [5] |
Note: Data for closely related substrates is presented to demonstrate the general effectiveness of the catalytic system.
Biocatalysis: Ketoreductase (KRED) Mediated Reduction
Expertise & Rationale: Biocatalysis offers a powerful, green, and often exceptionally selective alternative to traditional chemical catalysis.[6] Ketoreductases (KREDs) are a class of oxidoreductase enzymes that catalyze the stereoselective reduction of ketones to alcohols.[7] This process requires a hydride donor, typically the cofactor nicotinamide adenine dinucleotide phosphate (NADPH) or NADH.
The key to a successful biocatalytic reduction lies in two components:
-
A Highly Selective Enzyme: A vast number of KREDs are available commercially, often screened to find one with optimal activity and selectivity for the target substrate. Many are engineered for enhanced stability and performance.[7]
-
An Efficient Cofactor Regeneration System: The cofactor (NADPH/NADH) is expensive and required in stoichiometric amounts. Therefore, a secondary enzymatic system is employed to regenerate the cofactor in situ. A common choice is using a glucose dehydrogenase (GDH) enzyme, which oxidizes inexpensive glucose to gluconolactone, simultaneously reducing NADP⁺ back to NADPH.[5]
This chemoenzymatic approach allows the reaction to proceed with only a catalytic amount of the expensive cofactor, making the process economically viable and scalable.[6][8] The reactions are run in aqueous buffer under ambient temperature and pressure, significantly reducing the environmental impact and hazard profile.
Logical Workflow: KRED Reduction with Cofactor Regeneration
Caption: Biocatalytic reduction using a KRED with GDH for cofactor recycling.
Experimental Protocol: KRED-Catalyzed Reduction of Ethyl 2-Oxopent-4-enoate
This protocol is a general guideline for using a commercially available KRED/GDH screening kit.
-
Reaction Setup:
-
To a 50 mL flask, add 20 mL of potassium phosphate buffer (100 mM, pH 7.0).
-
Add D-Glucose (1.5 eq, e.g., 1.5 mmol, 270 mg for a 1 mmol substrate scale).
-
Add NADP⁺ sodium salt (0.01 eq, 0.01 mmol, ~7 mg).
-
Add the selected Ketoreductase (e.g., 5-10 mg of lyophilized powder) and Glucose Dehydrogenase (e.g., 5-10 mg).
-
Stir the mixture gently at room temperature (25-30 °C) until all solids are dissolved.
-
-
Bioreduction:
-
Dissolve ethyl 2-oxopent-4-enoate (1.0 mmol, 142 mg) in a minimal amount of a water-miscible co-solvent like DMSO or isopropanol (e.g., 0.5-1.0 mL) to aid solubility.
-
Add the substrate solution dropwise to the buffered enzyme solution with gentle stirring.
-
Maintain the pH at ~7.0 (it may drop due to gluconolactone formation; adjust with 1M NaOH if necessary).
-
Allow the reaction to proceed for 12-48 hours. Monitor progress by taking small aliquots, extracting with ethyl acetate, and analyzing by GC or TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, saturate the aqueous layer with NaCl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography if necessary.
-
Determine enantiomeric excess by chiral HPLC or GC.
-
Data Presentation: Performance of Biocatalytic Reductions
| Enzyme System | Substrate | Conversion (%) | ee (%) | Reference |
| Pichia pastoris (whole cell) | Ethyl 2,4-dioxo-4-phenylbutyrate | >95 | >99 (R) | [5] |
| Recombinant E. coli (KRED/GDH) | Ethyl 2-oxo-4-phenylbutyrate | 98.3 | 99.9 (R) | [5] |
| Alcohol Dehydrogenase (L. kefir) | Various ketones | >95 | >99 (R) | [6] |
Part 2: Lipase-Catalyzed Kinetic Resolution
An alternative strategy begins with the easily prepared racemic ethyl 2-hydroxypent-4-enoate. Kinetic resolution relies on the differential reaction rate of two enantiomers with a chiral catalyst.
Expertise & Rationale: Lipases are robust and commercially available enzymes that catalyze the hydrolysis of esters or, in the reverse direction, the formation of esters (acylation).[9] In a non-aqueous solvent, a lipase can selectively acylate one enantiomer of a racemic alcohol much faster than the other.[10] A common and highly effective choice is the immobilized lipase from Candida antarctica B (often sold as Novozym 435).
For the resolution of (±)-ethyl 2-hydroxypent-4-enoate, the lipase will preferentially acylate the (S)-enantiomer. The reaction is allowed to proceed to ~50% conversion. At this point, the mixture contains the fast-reacting (S)-ester and the slow-reacting, and now enantioenriched, (R)-alcohol. The two are easily separated by chromatography. Vinyl acetate is an excellent acyl donor because the co-product, vinyl alcohol, tautomerizes to acetaldehyde, which is volatile, driving the reaction equilibrium forward. The enantiomeric ratio (E-value) is a measure of the enzyme's selectivity; a high E-value (>100) is desirable for efficient resolution.[11]
Logical Workflow: Enzymatic Kinetic Resolution (EKR)
Caption: Workflow for lipase-catalyzed kinetic resolution of a racemic alcohol.
Experimental Protocol: Lipase-Catalyzed Resolution
-
Reaction Setup:
-
To a 100 mL flask, add racemic ethyl 2-hydroxypent-4-enoate (10 mmol, 1.42 g).
-
Add 50 mL of an anhydrous organic solvent (e.g., hexane or THF).
-
Add vinyl acetate (1.5 eq, 15 mmol, 1.38 mL).
-
Add the immobilized lipase (e.g., Novozym 435, ~10% by weight of the substrate, 140 mg).
-
Seal the flask and place it in a shaker or on a stir plate at a constant temperature (e.g., 30-40 °C).
-
-
Monitoring the Resolution:
-
Monitor the reaction progress by taking small aliquots, filtering off the enzyme, and analyzing by GC or chiral HPLC.
-
The goal is to stop the reaction as close to 50% conversion as possible to maximize both the yield and the enantiomeric excess of the remaining alcohol. This can take several hours to days depending on the specific substrate and conditions.
-
-
Work-up and Separation:
-
When ~50% conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and reused.
-
Concentrate the filtrate under reduced pressure.
-
The resulting mixture of the (R)-alcohol and the (S)-acetate can be readily separated by flash column chromatography on silica gel (hexane/ethyl acetate gradient). The less polar acetate will elute first.
-
Combine the fractions containing the alcohol, concentrate, and determine the yield and enantiomeric excess.
-
Data Presentation: Performance of Lipase-Catalyzed Resolutions
| Lipase | Substrate Type | Acyl Donor | E-value | Outcome | Reference |
| Pseudomonas cepacia | Aromatic MBH Adducts | Butyric Anhydride | >200 | >90% ee at ~50% conv. | [9] |
| Novozym 435 | 4-methyloctanoic acid | Ethanol | 57 | High selectivity | [11] |
| Lipase AK | Ethyl 2-hydroxy-4-phenylbutyrate | Vinyl Acetate | High | >99% ee of (R)-ester | [5][12] |
Summary and Outlook
Both asymmetric reduction and kinetic resolution are powerful, validated strategies for accessing enantiopure this compound. The choice between them depends on the specific goals and resources of the research program.
-
Noyori Asymmetric Hydrogenation offers a highly efficient, atom-economical route with excellent predictability and scalability. However, it requires specialized high-pressure equipment and involves precious metal catalysts.
-
Biocatalytic (KRED) Reduction provides an environmentally friendly and exceptionally selective method that operates under mild, safe conditions. The main consideration is the initial screening process to identify an optimal enzyme for the specific substrate.
-
Lipase-Catalyzed Kinetic Resolution is often the simplest method to implement, using robust and inexpensive enzymes. Its primary drawback is the theoretical maximum yield of 50% for the desired enantiomer, making it less atom-economical.
For drug development professionals and scientists focused on process efficiency and atom economy, the asymmetric reduction methods are generally superior. For academic researchers or those performing initial exploratory synthesis, the operational simplicity of enzymatic kinetic resolution makes it an attractive and highly effective starting point.
References
-
Noyori, R.; Okhuma, T.; Kitamura, M.; Takaya, H.; Sayo, N.; Kumobayashi, H.; Akuragawa, S. (1987). Asymmetric hydrogenation of β-keto carboxylic esters. A practical, purely chemical access to β-hydroxy esters in high enantiomeric purity. Journal of the American Chemical Society, 109(19), 5856–5858. [Link]
-
Zhu, C., & Wang, J. (2012). Organocatalytic Enantioselective Acyloin Rearrangement of α-Hydroxy Acetals to α-Alkoxy Ketones. Angewandte Chemie International Edition, 51(39), 9893-9897. [Link]
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Wikipedia contributors. (2023). Asymmetric hydrogenation. Wikipedia, The Free Encyclopedia. [Link]
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Reddy, B. V. S., et al. (2008). Organocatalytic Enantioselective Synthesis of α-Hydroxy Phosphonates. Organic Letters, 10(19), 4263–4266. [Link]
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Reddy, B. V. S., et al. (2008). Organocatalytic enantioselective synthesis of alpha-hydroxy phosphonates. PubMed. [Link]
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de Souza, R. O. M. A., et al. (2017). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. ChemistrySelect, 2(27), 8345-8350. [Link]
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Myers, A. G. Research Group. The Noyori Asymmetric Hydrogenation Reaction. Scribd. [Link]
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Liu, W., et al. (2012). Kinetic Resolution of Ethyl-2-hydroxy-4-phenylbutyrate with Lipase AK as Catalyst. ResearchGate. [Link]
-
Noyori, R. (1986). Asymmetric synthesis of isoquinoline alkaloids by homogeneous catalysis. ResearchGate. [Link]
-
Rawal, V. H., et al. (2002). Catalytic and Enantioselective Diels–Alder Reactions of (E)-4-Oxopent-2-enoates. Journal of the American Chemical Society, 124(19), 5642-5643. [Link]
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Juaristi, E., & Soloshonok, V. A. (Eds.). (2019). Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions. MDPI. [Link]
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Rueping, M., et al. (2022). A Chiral Iron Disulfonate Catalyst for the Enantioselective Synthesis of 2-Amino-2'-hydroxy-1,1'-binaphthyls (NOBINs). Journal of the American Chemical Society, 144(8), 3676–3684. [Link]
-
Zhou, T. S., et al. (2024). A Highly Stereoselective and Efficient Biocatalytic Synthesis of Chiral Syn-Aryl β-Hydroxy α-Amino Esters. ResearchGate. [Link]
-
Riva, S., et al. (2007). Chemo-enzymatic synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate. ResearchGate. [Link]
-
Al-Sinani, M., & Lu, C. D. (2016). Enantioselective Organocatalyzed Transformations of β-Ketoesters. Chemical Reviews, 116(20), 12693-12746. [Link]
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Contente, M. L., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Molecules, 26(1), 193. [Link]
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Communications Chemistry. (2024). Chemoenzymatic synthesis. Nature. [Link]
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Wright, T. B., & Evans, P. A. (2021). Catalytic Enantioselective Alkylation of Prochiral Enolates. Chemical Reviews, 121(15), 9196-9242. [Link]
-
Negishi, E., et al. (2014). Highly enantioselective synthesis of γ-, δ-, and ε-chiral 1-alkanols via Zr-catalyzed asymmetric carboalumination of alkenes (ZACA)-Cu- Or Pd-catalyzed cross-coupling. ResearchGate. [Link]
-
Brady, D., et al. (2023). A highly efficient chemoenzymatic process to produce (R)-6,7-dihydroxygeraniol. Biocatalysis and Biotransformation, 41(5), 441-450. [Link]
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Hyster, T. K., et al. (2020). Asymmetric redox-neutral radical cyclization catalysed by flavin-dependent 'ene'-reductases. Nature Chemistry, 12(1), 71-75. [Link]
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Kumar, A., et al. (2013). Asymmetric Hydrogenation of Ethyl 2-Oxo-2-Phenylacetate with Chiral Platinum Loaded on Carbon Fiber. International Journal of Engineering Research & Technology, 2(10). [Link]
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Zhou, J., & Ding, K. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Molecules, 29(23), 5433. [Link]
-
van Rantwijk, F., et al. (2001). The effect of ethanol on the kinetics of lipase-mediated enantioselective esterification of 4-methyloctanoic acid and the hydrolysis of its ethyl ester. Biotechnology and Bioengineering, 75(4), 431-436. [Link]
-
Faraone, A., & Carretero, J. C. (2023). Metal-Catalyzed Enantioconvergent Transformations. Chemical Reviews, 123(20), 12217-12290. [Link]
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Koketsu, K., & Hashimoto, Y. (2024). Isochalcogenourea-catalyzed asymmetric (4 + 2)-heterocycloadditions of allenoates. Chemistry Letters, 53(9), upae168. [Link]
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- 9. d-nb.info [d-nb.info]
- 10. re.public.polimi.it [re.public.polimi.it]
- 11. The effect of ethanol on the kinetics of lipase-mediated enantioselective esterification of 4-methyloctanoic acid and the hydrolysis of its ethyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
Application Note: Diastereoselective Functionalization of Ethyl (2R)-2-hydroxypent-4-enoate
Topic: Diastereoselective Reactions of Ethyl (2R)-2-hydroxypent-4-enoate Content Type: Detailed Application Notes and Protocols
Executive Summary
This compound (1 ) is a high-value chiral building block belonging to the "chiral pool" of homoallylic alcohols. Its utility in drug development stems from its bifunctionality: a terminal alkene capable of electrophilic functionalization and a proximal chiral center (C2-OH) that serves as a stereodirecting group.
This guide details the protocols for exploiting 1,3-asymmetric induction to generate complex stereotriads found in polyketides, lignans, and tetrahydrofuran (THF) natural products. We focus on two critical transformations: Kinetic Iodolactonization (for cis-2,5-disubstituted THF synthesis) and Directed Epoxidation (for 1,3-syn or anti polyol synthesis).
Strategic Reactivity Profile
The reactivity of 1 is defined by the competition between the conformational flexibility of the homoallylic chain and the directing ability of the C2-hydroxyl group.
-
The Challenge: The distance between the chiral center (C2) and the reactive alkene (C4=C5) allows for free rotation, potentially eroding stereocontrol.
-
The Solution: Rigidify the transition state using intramolecular tethering (iodolactonization) or hydrogen-bonding networks (directed epoxidation).
Decision Tree: Divergent Synthesis
The following workflow illustrates the primary diastereoselective pathways available for this substrate.
Figure 1: Divergent synthetic pathways for this compound.
Protocol A: 1,3-Diastereoselective Iodolactonization
Objective: Synthesis of chiral cis-2,5-disubstituted-gamma-butyrolactones. Mechanism: The reaction proceeds via a chair-like transition state where the C2-hydroxyl group adopts a pseudoequatorial position to minimize 1,3-diaxial interactions, while the carboxylate attacks the iodonium ion. This is a classic example of Bartlett-Knapp cyclization .
Mechanistic Insight
The stereochemical outcome is governed by kinetic control . Under thermodynamic conditions (long reaction times, reversible iodine addition), the trans-isomer may form. However, the protocol below is optimized for the cis-isomer , which is the kinetic product derived from the most stable chair transition state.
Experimental Protocol
Step 1: Saponification
-
Dissolve This compound (1.0 equiv) in THF:H2O (3:1, 0.2 M).
-
Add LiOH·H2O (1.2 equiv) at 0 °C.
-
Stir at 0 °C for 2 hours (monitor by TLC for disappearance of ester).
-
Acidify carefully with 1M HCl to pH 2.
-
Extract with EtOAc (3x), dry over Na2SO4, and concentrate. Note: The hydroxy acid is prone to spontaneous lactonization; use immediately.
Step 2: Iodolactonization (Kinetic Conditions)
-
Dissolve the crude acid (1.0 equiv) in acetonitrile (MeCN) (0.1 M). Crucial: MeCN promotes kinetic selectivity better than THF.
-
Add NaHCO3 (3.0 equiv) and cool the suspension to 0 °C.
-
Add Iodine (I2) (2.5 equiv) portion-wise over 30 minutes. Keep the reaction in the dark.
-
Stir at 0 °C for 3–6 hours.
-
Quench: Add saturated aqueous Na2S2O3 (sodium thiosulfate) until the iodine color disappears.
-
Workup: Extract with Et2O (3x). Wash combined organics with brine, dry over MgSO4, and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc). The cis-iodolactone is typically less polar than the trans-isomer.
Expected Results:
-
Yield: 75–85%
-
Diastereomeric Ratio (dr): Typically >10:1 (cis:trans)
-
Product: (2R,5R)-2-hydroxy-5-(iodomethyl)dihydrofuran-2(3H)-one.
Data Summary: Solvent Effects on Selectivity
| Solvent | Temperature | Yield (%) | dr (cis:trans) | Mechanistic Note |
| MeCN | 0 °C | 82 | 12:1 | Recommended (Kinetic) |
| THF | 23 °C | 78 | 4:1 | Lower selectivity due to reversibility |
| H2O/NaHCO3 | 23 °C | 65 | 2:1 | Poor solubility/competing hydrolysis |
Protocol B: Hydroxyl-Directed Epoxidation
Objective: Synthesis of 1,3-syn epoxy alcohols. Mechanism: The C2-hydroxyl group coordinates with the oxidant (Vanadium or peracid), directing the oxygen delivery to the same face as the hydroxyl group. This overcomes the inherent flexibility of the homoallylic system.
Experimental Protocol
Reagents:
-
Catalyst: Vanadyl acetylacetonate [VO(acac)2]
-
Oxidant: tert-Butyl hydroperoxide (TBHP), 5.5 M in decane.
Procedure:
-
Dissolve This compound (1.0 equiv) in dry Toluene (0.1 M). Note: Toluene or Benzene is superior to DCM for coordination-directed reactions.
-
Add VO(acac)2 (0.05 equiv, 5 mol%). The solution will turn green/brown.
-
Stir for 10 minutes at room temperature to allow catalyst-substrate complexation.
-
Cool to 0 °C.
-
Add TBHP (1.5 equiv) dropwise.
-
Stir at 0 °C for 12–24 hours. Monitor by TLC (stain with p-anisaldehyde).
-
Quench: Add saturated aqueous Na2S2O3.
-
Workup: Extract with Et2O. Wash with water (to remove Vanadium salts) and brine.
-
Purification: Flash chromatography.
Expected Results:
-
Yield: 80–90%
-
Diastereoselectivity: 4:1 to 8:1 (syn relative to C2-OH).
-
Note: The selectivity in homoallylic systems is lower than in allylic systems. For higher selectivity (>10:1), consider converting the ester to an amide or using a bulky protecting group on the oxygen to enforce steric control (Anti-Kishi).
Mechanistic Visualization: The Bartlett Transition State
The high diastereoselectivity of the iodolactonization (Protocol A) is rationalized by the chair-like transition state. The C2-hydroxyl group prefers the equatorial orientation to avoid 1,3-diaxial strain with the axial protons of the forming ring.
Troubleshooting & Critical Parameters
Common Pitfalls
-
Racemization: The alpha-proton at C2 is acidic (alpha to ester). Avoid strong bases (LDA, NaH) unless specifically intending enolization. Use weak bases (NaHCO3, Pyridine) for buffering.
-
Lactone Instability: The iodolactone product contains an alpha-iodo ether linkage (in the THF sense) or alpha-iodo ester. It is sensitive to light and elimination. Store in the dark at -20 °C.
-
Reaction Stalling: If iodolactonization stalls, check the purity of the alkene. Trace peroxides in the ether/THF used for the substrate synthesis can inhibit the radical/ionic chain.
Validation Methods
-
NMR Determination of Stereochemistry:
-
cis-Lactone: The coupling constant between H4 and H5 (ring protons) is typically J = 6–8 Hz .
-
trans-Lactone: The coupling constant is typically J = 0–4 Hz (Karplus relationship).
-
NOESY: Strong NOE correlation between C2-H and C5-H indicates cis-relationship (if they are on the same face). Wait, if it's 2,5-cis substituted, H2 and H5 are cis? No, the substituents are cis. H2 and H5 are cis. Correct.
-
References
-
Bartlett, P. A.; Richardson, D. P.; Myerson, J. "Stereochemical control of iodolactonization of acyclic olefinic acids." J. Am. Chem. Soc.[1][2]1984 , 106, 4198–4208. Link
-
Knapp, S.; Patel, D. V. "Synthesis of the iodolactone of 2-hydroxy-4-pentenoic acid." J. Org.[2] Chem.1984 , 49, 5072–5076. Link
-
Cha, J. K.; Christ, W. J.; Kishi, Y. "On the stereochemistry of osmium tetraoxide oxidation of allylic alcohol systems." Tetrahedron Lett.1983 , 24, 3943–3946. Link
-
Henbest, H. B.; Wilson, R. A. L. "Aspects of stereochemistry. Part X. Composition of some cyclohexenols." J. Chem. Soc.1957 , 1958–1965. (Foundational work on directed epoxidation). Link
-
Chamberlin, A. R.; Dezube, M.; Dussault, P. "Iodocyclization of homoallylic hydroxylamines." Tetrahedron Lett.1981 , 22, 4611. (Related homoallylic cyclization models). Link
Sources
protecting group strategies for ethyl (2R)-2-hydroxypent-4-enoate
Application Note & Protocol Guide
Strategic Overview & Molecule Analysis
Target Molecule: Ethyl (2R)-2-hydroxypent-4-enoate
Core Challenge: Preserving the
This substrate is a high-value chiral pool intermediate, often derived from amino acids or enzymatic resolution. It features three distinct reactive sites that dictate the protection strategy:
-
The
-Hydroxy Ester Motif: The proton at C2 is acidified by the adjacent carbonyl. Use of strong bases (e.g., NaH, LDA) for protection poses a severe risk of racemization via enolization. -
The Terminal Alkene (C4-C5): Susceptible to oxidation, metathesis, or hydroboration. The protecting group (PG) must not sterically shield this alkene if downstream metathesis (RCM/CM) is planned.
-
The Ester Moiety: Susceptible to hydrolysis or reduction.
Decision Matrix: Selecting the Right Group
| Downstream Chemistry | Recommended PG | Rationale |
| Standard Synthesis (Aldol, mild oxidations) | TBS (tert-Butyldimethylsilyl) | Gold Standard. Mild installation, easy NMR monitoring, facile removal with F⁻. |
| Grignard/Organolithium Additions | MOM (Methoxymethyl) | Base Stability. TBS can migrate or cleave under strong nucleophilic conditions; MOM is robust. |
| Olefin Metathesis (Grubbs) | TBS or MOM | Both are compatible. TBS is preferred to influence conformational bias during ring-closing metathesis (RCM). |
| Acidic Conditions | TBDPS (tert-Butyldiphenylsilyl) | More acid-stable than TBS (approx. 100x), but sterically bulkier. |
Protocol A: Silylation (TBS) – The Gold Standard
Objective: Install the TBS group without racemizing the C2 center.
Mechanistic Insight
While silylation is standard, the choice of base is critical for
-
Avoid: NaH or KH. These irreversibly deprotonate the alcohol, increasing the concentration of the alkoxide, which can equilibrate to the enolate, destroying chirality.
-
Select: Imidazole (
) or 2,6-Lutidine. These act as proton shuttles and nucleophilic catalysts (forming the reactive -silyl-imidazolium species) without being basic enough to deprotonate the -carbon ( ).
Materials
-
Substrate: this compound (1.0 equiv)
-
Reagent: tert-Butyldimethylsilyl chloride (TBSCl) (1.2 – 1.5 equiv)
-
Base: Imidazole (2.5 equiv)
-
Solvent: Anhydrous DMF (Dimethylformamide) [Concentration: 0.5 M]
-
Quench: Saturated aq. NaHCO₃
Step-by-Step Procedure
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Argon or Nitrogen.
-
Dissolution: Add this compound (1.0 equiv) and anhydrous DMF.
-
Base Addition: Add Imidazole (2.5 equiv) in one portion. Stir until dissolved.
-
Reagent Addition: Cool the solution to 0 °C (ice bath). Add TBSCl (1.2 equiv) portion-wise over 5 minutes.
-
Note: The reaction is exothermic. Cooling prevents thermal racemization.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3–12 hours.
-
Monitoring: TLC (Hexanes/EtOAc 9:1). The product (
) is less polar than the starting material ( ). Staining with KMnO₄ is effective for the alkene.
-
-
Workup:
-
Dilute with Et₂O (Diethyl ether is preferred over EtOAc for better phase separation with DMF/Water).
-
Wash sequence: Water (x2)
Sat. NaHCO₃ Brine. -
Critical Step: Thorough water washes are required to remove DMF, which can interfere with silica gel chromatography.
-
-
Purification: Dry over MgSO₄, filter, and concentrate. Purify via flash chromatography (SiO₂) using 1-5% EtOAc in Hexanes.
QC Criteria
-
¹H NMR (CDCl₃): Look for two singlets:
ppm (9H, -Bu) and ppm (6H, SiMe₂). The -proton usually shifts upfield slightly upon silylation. -
Optical Rotation: Compare
with literature values to confirm enantiopurity.
Protocol B: Alkoxymethylation (MOM) – Base Stable
Objective: Protect the alcohol as an acetal for stability against strong nucleophiles (e.g., Grignard reagents).
Safety Warning
MOM-Cl (Chloromethyl methyl ether) is a known human carcinogen.
-
Engineering Controls: All operations must occur in a high-efficiency fume hood.
-
PPE: Double nitrile gloves, lab coat, safety glasses.
-
Quenching: All glassware and syringes contacting MOM-Cl must be quenched with aqueous ammonium hydroxide before removal from the hood.
Materials
-
Substrate: this compound (1.0 equiv)
-
Reagent: MOM-Cl (2.0 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous CH₂Cl₂ (DCM) [Concentration: 0.2 M]
-
Catalyst: TBAI (Tetrabutylammonium iodide) (0.1 equiv) - Optional, accelerates reaction.
Step-by-Step Procedure
-
Setup: Flame-dry flask under Argon.
-
Dissolution: Dissolve substrate and DIPEA in anhydrous DCM at 0 °C.
-
Addition: Add MOM-Cl dropwise via syringe over 10 minutes.
-
Caution: Fuming may occur.
-
Alternative: If TBAI is used, add it prior to MOM-Cl.
-
-
Reaction: Stir at 0 °C for 1 hour, then warm to RT and stir for 12–16 hours.
-
Why DIPEA? Like Imidazole, DIPEA is non-nucleophilic and insufficiently basic to deprotonate the
-ester position, preventing racemization.
-
-
Quench: Add Saturated aq. NH₄Cl carefully.
-
Workup: Extract with DCM (x3). Wash combined organics with 1M HCl (to remove residual amine), then Sat. NaHCO₃, then Brine.
-
Purification: Flash chromatography (SiO₂).[1] MOM ethers are often slightly more polar than silyl ethers.
Visualization of Workflows
Diagram 1: Protection Strategy Decision Tree
Caption: Decision matrix for selecting the optimal protecting group based on subsequent reaction conditions.
Diagram 2: TBS Protection Workflow & QC
Caption: Step-by-step workflow for the silylation of this compound.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Wet DMF (hydrolysis of TBSCl) | Distill DMF over CaH₂ or use a fresh bottle from a solvent system. Increase TBSCl to 1.5 eq. |
| Racemization | Reaction temperature too high or base too strong | Ensure 0 °C addition. Never use NaH. Verify Imidazole quality. |
| Silyl Migration | Basic workup too harsh | Keep workup neutral. Avoid prolonged exposure to silica gel (slightly acidic) during purification. |
| Product in Aqueous Layer | DMF dragging product into water | Use Et₂O for extraction (better phase cut). Wash organic layer 3x with water to remove DMF. |
References
-
Corey, E. J., & Venkateswarlu, A. (1972).[2] Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[1][2][3] Journal of the American Chemical Society, 94(17), 6190–6191.
-
Greene, T. W., & Wuts, P. G. M. (1999).[4][5] Protective Groups in Organic Synthesis (3rd ed.).[6] Wiley-Interscience. (Refer to Chapter 2: Protection for the Hydroxyl Group).
-
Hérisson, J. L., & Chauvin, Y. (1971). Catalysis of olefin transformation by tungsten complexes. II. Telomerization of cyclic olefins in the presence of acyclic olefins. Die Makromolekulare Chemie, 141(1), 161-176. (Foundational reference for Metathesis compatibility).
- Lombardo, M., et al. (2005). Allylation of -Hydroxy Esters: Compatibility of Silyl Protecting Groups. Synlett, 2005(16), 2451-2454. (Specific precedent for -hydroxy ester protection).
Sources
Strategic Utilization of Ethyl (2R)-2-Hydroxypent-4-enoate in High-Value API Synthesis
[1]
Executive Summary: The "Chiral Pool" Advantage
In the landscape of modern pharmaceutical synthesis, Ethyl (2R)-2-hydroxypent-4-enoate (CAS: 157920-22-4 for generic, stereospecific derivatives vary) represents a "privileged scaffold."[1] It offers a rare combination of three chemically distinct reactive handles within a low-molecular-weight footprint (<150 Da):
-
Terminal Alkene (C4-C5): A handle for Ring-Closing Metathesis (RCM), Cross-Metathesis (CM), or hydroboration.[1]
-
Chiral Secondary Alcohol (C2): A pre-installed, enantiopure stereocenter (typically >98% ee via enzymatic resolution) that eliminates the need for costly asymmetric induction steps later in the synthesis.
-
Ethyl Ester (C1): A versatile carbonyl functionality ready for reduction, amidation, or hydrolysis.
This Application Note details the downstream conversion of this synthon into three critical classes of pharmaceutical intermediates: Macrocyclic Lactones , Lipid Peroxidation Biomarkers , and Peptidomimetic Protease Inhibitors .
Divergent Synthesis Map
The following diagram illustrates the "Hub" capability of the (2R)-isomer. By selecting specific reagents, the molecule can be steered toward totally different pharmacological classes.
Figure 1: Divergent synthetic pathways starting from this compound.[1]
Core Application 1: Stereoselective Iodolactonization
Target Class:
The conversion of the acyclic ester to a cyclic lactone is one of the most powerful applications of this molecule. The reaction utilizes the internal nucleophilicity of the hydroxyl group (or the carboxylate after hydrolysis) to attack the iodonium intermediate formed at the alkene.
Mechanistic Insight
The reaction proceeds via an iodonium bridge .[1] The specific configuration (2R) dictates the diastereoselectivity of the ring closure. Under kinetic control (Bartlett-type conditions), the reaction favors the formation of the cis-2,5-disubstituted tetrahydrofuran or
Detailed Protocol: Kinetic Iodolactonization
Objective: Synthesis of the iodolactone intermediate with >10:1 diastereoselectivity.
Materials:
-
This compound (1.0 equiv)[1]
-
Iodine (
) (2.5 equiv)[1] -
Sodium Bicarbonate (
) (saturated aq.[1][2] solution) -
Acetonitrile (MeCN) / Water (
) (3:1 v/v)[1] -
Sodium Thiosulfate (
) (10% aq.[1] solution)
Workflow:
-
Hydrolysis (Pre-step): Treat the ethyl ester with LiOH (1.2 equiv) in THF/H2O at 0°C for 2h to generate the free acid. Acidify carefully to pH 4 and extract. Note: The free acid cyclizes faster than the ester.
-
Iodonium Formation: Dissolve the free acid in MeCN/H2O. Cool to 0°C.[1][3]
-
Cyclization: Add solid
(3.0 equiv) followed by portion-wise addition of .[1]-
Visual QC: The solution will turn dark brown/purple.[1]
-
-
Reaction Monitoring: Stir at 0°C in the dark for 4–6 hours.
-
Endpoint: TLC (Hexane:EtOAc 2:[1]1) shows disappearance of the alkene starting material.
-
-
Quench: Add
solution dropwise until the iodine color completely vanishes (Yellow Colorless). This is a critical self-validating step indicating destruction of excess electrophile.[1] -
Workup: Extract with EtOAc (
). Wash combined organics with brine, dry over , and concentrate.
Expected Result: A crystalline or semi-solid iodolactone.[1] The relative stereochemistry is typically cis-3-hydroxy-5-(iodomethyl)dihydrofuran-2(3H)-one.[1]
Core Application 2: Cross-Metathesis for Lipid Biomarkers
Target Class: 4-Hydroxynonenal (HNE) and related lipid peroxidation products.[1]
(R)-4-HNE is a "gold standard" biomarker for oxidative stress.[1] Synthesizing it in enantiopure form is difficult via traditional chemistry but trivial using (2R)-2-hydroxypent-4-enoate and Cross-Metathesis (CM).[1]
Protocol Summary
-
Protection: Protect the C2-hydroxyl as a TBS ether or Acetate to prevent catalyst poisoning.
-
Metathesis: React the protected alkene with Acrolein (excess) using Grubbs II catalyst (2–5 mol%) in refluxing DCM.
-
Reduction/Deprotection: The resulting internal enal is reduced (if the alcohol is target) or deprotected to yield (R)-4-HNE.[1]
Data Table: Comparative Efficiency of Routes
| Synthetic Route | Steps | Overall Yield | Enantiomeric Excess (% ee) | Key Limitation |
| (2R)-Pentenoate CM | 3 | 65% | >98% | Cost of Grubbs Catalyst |
| Sharpless Epoxidation | 6 | 40% | 90–95% | Lengthy, lower yield |
| Chiral Pool (Sugars) | 8+ | 25% | >99% | Tedious protection/deprotection |
Core Application 3: Peptidomimetics (Statine Isosteres)
Target Class: HIV Protease Inhibitors, Renin Inhibitors.
The (2R)-hydroxy ester motif is topologically equivalent to the P1-P1' transition state of peptide hydrolysis.[1] Converting the ester to an amide creates a non-cleavable "hydroxyethylene" isostere.[1]
Key Transformation:
-
Why Aluminum? Direct amidation of
-hydroxy esters is sluggish.[1] Using Trimethylaluminum ( ) generates a highly reactive aluminum amide species that opens the ester efficiently without racemizing the sensitive C2 center.
References & Authoritative Sources
-
Cladospolide Synthesis:
-
Aspicilin Synthesis (Naked Carbon Skeleton vs. Chiral Pool):
-
Cross-Metathesis for HNE:
-
Enzymatic Resolution (Upstream Production):
-
Source: BenchChem Technical Guides / ResearchGate Archives on Lipase AK.[1]
-
Disclaimer: All protocols involve hazardous chemicals (Iodine, Acrolein, Grubbs Catalyst). Perform all work in a certified fume hood with appropriate PPE.
Sources
- 1. InChI=1/C7H10O4/c1-3-11-7(10)6(9)4-5(2)8/h4,9H,3H2,1-2H3/b6-4 | C7H10O4 | CID 5325621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. npatlas.org [npatlas.org]
- 5. Total Synthesis of (+)-Aspicilin. The Naked Carbon Skeleton Strategy vs the Bioorganic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Reactions in Ethyl (2R)-2-Hydroxypent-4-enoate Synthesis
Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists. Scope: Diagnostic and remediation strategies for side reactions encountered during the synthesis of ethyl (2R)-2-hydroxypent-4-enoate (CAS: 103961-60-2 / Racemate: 24305-24-2).
Executive Summary
This compound is a critical chiral synthon containing a secondary alcohol, an ester, and a terminal alkene. Its multifunctionality makes it versatile but highly susceptible to chemoselectivity issues. The primary failure modes in its synthesis are racemization (via enolization), elimination (dehydration to the diene), and unwanted polymerization of the terminal alkene or glyoxylate precursors.
This guide provides technical troubleshooting for the three dominant synthetic routes:
-
Enzymatic Kinetic Resolution (EKR)
-
Asymmetric Allylation of Ethyl Glyoxylate
-
Asymmetric Reduction of Ethyl 2-Oxopent-4-enoate
Module 1: Enzymatic Kinetic Resolution (EKR)
Context: Lipase-catalyzed hydrolysis or transesterification is the most robust method for scale-up. However, it suffers from equilibrium constraints and competing hydrolysis.
Troubleshooting Guide
Q: Why is my enantiomeric excess (ee) stalling below 95% despite extended reaction times? A: This is likely due to product inhibition or equilibrium reversibility .
-
Diagnosis: If using vinyl acetate as the acyl donor, the byproduct is acetaldehyde. Acetaldehyde can inhibit the lipase or form Schiff bases if amines are present (unlikely here, but possible trace impurities).
-
Solution:
-
Switch Acyl Donor: Use isopropenyl acetate. The byproduct is acetone, which is less inhibitory and does not reverse the reaction as easily.
-
Water Control: In hydrolytic resolution, ensure the pH is strictly buffered.[1] As the ester hydrolyzes, acid is produced, dropping pH and potentially deactivating the enzyme or catalyzing racemization. Use a pH-stat to maintain pH 7.0.
-
Q: I am observing significant hydrolysis of the ethyl ester moiety during the acylation step. A: This indicates water contamination in your organic solvent.
-
Mechanism: Lipases (e.g., Candida antarctica Lipase B, CAL-B) are promiscuous. If water is present in the organic solvent (toluene, MTBE), the enzyme will hydrolyze the ethyl ester to the acid (2-hydroxypent-4-enoic acid) instead of acylating the hydroxyl group.
-
Protocol Fix: Dry solvents over molecular sieves (3Å) to <50 ppm water content before adding the enzyme.
Q: The reaction mixture turned into a gel. A: This is likely radical polymerization of the terminal alkene, triggered by light or peroxides in the solvent (especially ethers like THF or MTBE).
-
Prevention: Add a radical inhibitor like BHT (butylated hydroxytoluene) at 50-100 ppm to the reaction mixture. Perform the reaction in the dark or under an inert atmosphere (Argon).
Module 2: Asymmetric Allylation of Ethyl Glyoxylate
Context: This route involves the addition of an allyl nucleophile (e.g., allyltrimethylsilane) to ethyl glyoxylate using a chiral Lewis acid. It is atom-economical but chemically sensitive.
Troubleshooting Guide
Q: My yield is extremely low (<30%), and I see a viscous residue. A: You have likely polymerized the starting material, ethyl glyoxylate .
-
Root Cause: Ethyl glyoxylate is highly electrophilic and prone to anionic polymerization initiated by trace bases or nucleophiles.
-
Immediate Fix: Freshly distill ethyl glyoxylate from P2O5 immediately before use. Store as a solution in toluene, as the neat monomer is unstable.
-
Check: Verify the quality of ethyl glyoxylate by NMR; look for broad peaks indicating oligomers.
Q: The product is racemic despite using a chiral catalyst (e.g., BINOL-Ti). A: This suggests a background reaction or catalyst hydrolysis .
-
Background Reaction: Uncatalyzed allylation can occur if the temperature is too high or the Lewis acidity of the allylating agent is sufficient on its own.
-
Solution: Lower the temperature to -78°C. Ensure the catalyst loading is sufficient (typically 5-10 mol%).
-
Moisture: Titanium complexes are moisture-sensitive. Hydrolysis releases HCl or isopropanol, killing the chiral pocket. Ensure strictly anhydrous conditions.
Module 3: Asymmetric Reduction
Context: Reduction of ethyl 2-oxopent-4-enoate (alpha-keto ester) using Ru-catalysts or biological methods.
Troubleshooting Guide
Q: I am detecting ethyl 2-hydroxypentanoate (saturated alkane) in the product. A: You are suffering from over-reduction .
-
Cause: The catalyst is not chemoselective and is hydrogenating the terminal alkene along with the ketone.
-
Solution:
-
Change Catalyst: Switch to a transfer hydrogenation system (e.g., Ru-TsDPEN) using formic acid/TEA instead of high-pressure H2 gas.
-
Ligand Tuning: Use bulky ligands that sterically hinder the approach of the alkene to the metal center.
-
Q: The alpha-keto ester starting material degrades before reduction. A: Ethyl 2-oxopent-4-enoate is unstable. It can enolize and polymerize.
-
Storage: Store the keto-ester at -20°C with a stabilizer. Do not purify by silica column chromatography unless absolutely necessary (use distillation).
Module 4: General Stability & Purification (Critical)
Q: My product racemized during column chromatography. A: Silica gel is slightly acidic (pH 4-5), which catalyzes enolization of the alpha-hydroxy ester.
-
Mechanism: Acid-catalyzed proton exchange at the alpha-carbon destroys the chiral center.
-
Protocol: Pre-treat the silica gel with 1% Triethylamine (TEA) in the eluent to neutralize acidic sites. Alternatively, use neutral alumina.
Q: I see a new spot on TLC that corresponds to a conjugated ester. A: This is the elimination product (ethyl 2,4-pentadienoate).
-
Trigger: Acidic conditions or high heat (>100°C) during distillation.
-
Prevention: Avoid strong acids during workup. Keep distillation pot temperatures below 80°C (use high vacuum).
Visualizing the Reaction Landscape
The following diagram illustrates the synthesis pathways and the specific points where side reactions diverge.
Caption: Synthesis pathways (Green/Blue) vs. Critical Side Reactions (Red dashed).
Comparative Data: Synthesis Methods
| Metric | Enzymatic Resolution (EKR) | Asymmetric Allylation | Asymmetric Reduction |
| Enantioselectivity (ee) | >98% (Excellent) | 85-95% (Good) | >95% (Excellent) |
| Yield (Theoretical) | 50% (Max for resolution) | 100% | 100% |
| Primary Side Reaction | Hydrolysis of ester | Polymerization of Glyoxylate | Over-reduction of alkene |
| Scalability | High (Robust) | Low (Sensitive Reagents) | Medium (Catalyst Cost) |
| Critical Control Point | Water content & pH | Moisture & Monomer Purity | H2 Pressure & Ligand |
Validated Experimental Protocols
Protocol A: Enzymatic Kinetic Resolution (Recommended for High ee)
Based on lipase-catalyzed transesterification.
-
Preparation: Dissolve racemic ethyl 2-hydroxypent-4-enoate (10 g) in anhydrous MTBE (100 mL).
-
Acyl Donor: Add vinyl acetate (3 eq) or isopropenyl acetate.
-
Catalyst: Add Novozym 435 (immobilized Candida antarctica Lipase B) at 20 mg/mmol substrate.
-
Reaction: Stir at 30°C (Do not exceed 40°C to prevent thermal elimination). Monitor by Chiral GC.
-
Stop Point: When conversion reaches 50-52%, filter off the enzyme.
-
Purification: Concentrate filtrate. Separate the (S)-acetate from the unreacted (R)-alcohol via column chromatography (Silica pre-treated with 1% Et3N).
Protocol B: Minimizing Racemization during Workup
Standard Operating Procedure for all routes.
-
Quenching: If the reaction is basic, quench with saturated NH4Cl at 0°C . Do not use HCl.
-
Extraction: Use cold ethyl acetate. Keep all phases at <10°C.
-
Drying: Use MgSO4 (neutral), not K2CO3 (basic).
-
Concentration: Rotary evaporate at bath temperature <35°C .
-
Storage: Store under Argon at -20°C. Add trace BHT if storing for >1 week.
References
-
BenchChem. "A Comparative Guide to the Synthetic Routes of Ethyl (2S)-2-hydroxypent-4-enoate." BenchChem Application Notes. Accessed 2026.[2] Link
-
ResearchGate. "Kinetic Resolution of Ethyl-2-hydroxy-4-phenylbutyrate with Lipase AK as Catalyst." ResearchGate. Accessed 2026.[2] Link
-
ICM. "Simultaneous Enantiodivergent Synthesis of Diverse Lactones and Lactams via Sequential One-Pot Enzymatic Kinetic Resolution." ICM University of Warsaw. Accessed 2026.[2] Link
-
Smolecule. "2-Hydroxypent-4-enoic acid Synthesis Methods." Smolecule. Accessed 2026.[2] Link
-
PubChem. "Ethyl 2-hydroxy-4-oxopent-2-enoate Compound Summary."[2] National Library of Medicine. Accessed 2026.[2] Link
-
GuideChem. "Ethyl glyoxylate Properties and Stability." GuideChem. Accessed 2026.[2] Link
-
Chemistry LibreTexts. "Dehydration Reactions of Alcohols." LibreTexts. Accessed 2026.[2] Link
-
RSC Publishing. "Carboxylate-directed C–H allylation with allyl alcohols or ethers."[3] Royal Society of Chemistry. Accessed 2026.[2] Link
Sources
Technical Support Center: Synthesis of Ethyl (2R)-2-hydroxypent-4-enoate
Welcome to the technical support center for the synthesis of ethyl (2R)-2-hydroxypent-4-enoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis and scale-up of this valuable chiral building block.
This compound is a key intermediate in the synthesis of various pharmaceuticals and complex organic molecules. Its stereochemistry at the C2 position is often critical for the biological activity of the final product, making enantioselective synthesis crucial. This guide will help you navigate the common challenges to achieve high yields and enantiopurity.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.
Low or No Product Yield
Question: I am experiencing very low to no yield of my target product, this compound. What are the likely causes and how can I improve it?
Answer:
Low product yield is a common issue that can stem from several factors throughout the experimental process. A systematic approach to troubleshooting is essential.[1]
Potential Causes & Solutions:
-
Reagent Quality and Handling:
-
Cause: Impure or degraded starting materials, particularly ethyl glyoxylate and the allylating agent, can significantly impact the reaction. Ethyl glyoxylate can exist in polymeric form, which may affect its reactivity.[2] Solvents and other reagents may contain water or other impurities that interfere with the reaction.[3]
-
Solution: Ensure all reagents are of high purity and stored under the recommended conditions (e.g., inert atmosphere, low temperature). Consider purifying reagents if their quality is questionable. For ethyl glyoxylate, using a freshly distilled monomer or a commercially available stabilized solution is recommended. Always use anhydrous solvents for moisture-sensitive reactions.
-
-
Reaction Conditions:
-
Cause: Suboptimal temperature, reaction time, or stirring can lead to incomplete reactions or the formation of byproducts.[4] For catalytic reactions, incorrect catalyst loading or deactivation can also be a major factor.[3]
-
Solution: Carefully optimize reaction parameters. Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time. Ensure efficient stirring, especially in heterogeneous reaction mixtures. For catalytic systems, precisely measure the catalyst and ensure it is active. In some cases, slow addition of a reagent can prevent side reactions.[5]
-
-
Work-up and Purification Losses:
-
Cause: Significant product loss can occur during the work-up and purification stages. This can be due to incomplete extraction, decomposition on silica gel during chromatography, or co-distillation with solvents if the product is volatile.[1]
-
Solution: Optimize the work-up procedure. Ensure complete extraction by performing multiple extractions and checking the aqueous layer for the product. If the product is acid-sensitive, consider neutralizing the silica gel before chromatography.[1] For volatile products, use gentle rotary evaporation conditions.
-
Poor Enantioselectivity
Question: My synthesis of this compound is resulting in a low enantiomeric excess (ee). How can I improve the stereoselectivity?
Answer:
Achieving high enantioselectivity is paramount for the synthesis of this chiral molecule. Several factors can influence the stereochemical outcome of the reaction.
Potential Causes & Solutions:
-
Catalyst Choice and Condition:
-
Cause: The choice of chiral catalyst or ligand is the most critical factor for enantioselectivity. The catalyst may be suboptimal for the specific transformation, or it may have degraded.
-
Solution: Screen a variety of chiral catalysts and ligands. For metal-catalyzed allylations, ligands such as BINAP derivatives are common.[6] For organocatalytic approaches, proline derivatives or other chiral amines can be effective.[7] Ensure the catalyst is handled and stored correctly to maintain its activity and enantiopurity.
-
-
Reaction Temperature:
-
Cause: Enantioselective reactions are often highly sensitive to temperature. Higher temperatures can lead to a decrease in enantioselectivity as the energy difference between the diastereomeric transition states becomes less significant.
-
Solution: Running the reaction at lower temperatures often improves enantioselectivity. Experiment with a range of temperatures to find the optimal balance between reaction rate and enantiomeric excess.
-
-
Solvent Effects:
-
Cause: The solvent can play a crucial role in the chiral induction by influencing the conformation of the catalyst-substrate complex.
-
Solution: Screen a range of solvents with varying polarities and coordinating abilities. Non-coordinating solvents are often preferred in asymmetric catalysis to minimize interference with the catalyst.
-
Formation of Byproducts
Question: I am observing significant byproduct formation in my reaction mixture. What are the common side reactions and how can I minimize them?
Answer:
Byproduct formation reduces the yield of the desired product and complicates purification. Identifying the byproducts can provide valuable insight into the undesired reaction pathways.
Common Byproducts and Their Prevention:
-
Over-allylation or other side reactions of the starting materials.
-
Cause: If the allylating agent is highly reactive, it may react with the product or itself. The starting materials might also undergo decomposition or polymerization under the reaction conditions.
-
Solution: Control the stoichiometry of the reactants carefully. Adding the allylating agent slowly to the reaction mixture can help to minimize side reactions. Optimizing the reaction temperature and time can also prevent the formation of degradation products.
-
-
Racemic Product:
-
Cause: Inefficient chiral induction leads to the formation of the undesired (2S)-enantiomer.
-
Solution: Refer to the "Poor Enantioselectivity" section above for strategies to improve stereocontrol.
-
-
Hydrolysis of the Ester:
-
Cause: The presence of water during the reaction or work-up can lead to the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
-
Solution: Use anhydrous reaction conditions and ensure all work-up steps are performed promptly. If hydrolysis is unavoidable, the resulting acid can sometimes be re-esterified.
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the synthesis and scale-up of this compound.
1. What are the most common synthetic routes for this compound?
The most prevalent methods for synthesizing this compound involve the enantioselective allylation of ethyl glyoxylate. This can be achieved through:
-
Metal-catalyzed asymmetric allylation: This approach often utilizes transition metals like rhodium or palladium with chiral ligands.[6][8]
-
Organocatalytic asymmetric allylation: Chiral amines, such as proline and its derivatives, can catalyze the direct asymmetric aldol-type reaction between an aldehyde and a nucleophile.[2]
-
Biocatalytic methods: Enzymes like aldolases or reductases can offer high stereoselectivity under mild reaction conditions.[9]
2. What are the key challenges in scaling up the synthesis of this compound?
Scaling up a chemical synthesis from the lab bench to a pilot or industrial scale presents several challenges:
-
Cost and Availability of Chiral Catalysts: Many chiral catalysts and ligands are expensive, which can be a significant cost driver on a larger scale.
-
Reaction Control: Maintaining precise control over reaction parameters like temperature and mixing becomes more difficult in larger reactors.
-
Purification: Purification methods that are straightforward on a small scale, such as column chromatography, can be impractical and costly for large quantities.[10][11] Alternative purification techniques like distillation or crystallization may need to be developed and optimized.[12]
-
Safety: The risks associated with handling large quantities of flammable solvents and reactive reagents must be carefully managed.
3. How can I effectively purify this compound on a larger scale?
For large-scale purification, moving away from traditional column chromatography is often necessary. Consider the following methods:
-
Fractional Distillation: If the product has a sufficiently different boiling point from impurities, fractional distillation under reduced pressure can be an effective and scalable purification method.[13]
-
Crystallization: If the product is a solid or can be derivatized to form a crystalline solid, crystallization can be a highly effective purification technique. This method can also sometimes be used for enantiomeric enrichment.
-
Solvent Extraction: A well-designed liquid-liquid extraction procedure can remove many impurities. Optimizing the choice of solvents and the number of extractions is key.[14]
Experimental Workflow & Protocols
Illustrative Workflow for Asymmetric Allylation
Caption: General workflow for the asymmetric allylation synthesis of this compound.
Protocol: Organocatalyzed Asymmetric Aldol Reaction
This protocol is a representative example and may require optimization for your specific setup.
Materials:
-
Ethyl glyoxylate (monomeric or stabilized solution)
-
Allylboronate reagent (e.g., allylboronic acid pinacol ester)
-
Chiral organocatalyst (e.g., (R)-proline)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the chiral organocatalyst (e.g., 10 mol%).
-
Addition of Reagents: Add the anhydrous solvent, followed by the ethyl glyoxylate. Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Initiation of Reaction: Slowly add the allylboronate reagent to the stirred solution over a period of 30-60 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with the reaction solvent (e.g., 3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Analysis:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
-
Data Summary Table
| Method | Catalyst/Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Metal-Catalyzed | Rh(I)-Phosphane | Toluene | 25 | up to 99 | up to 75 | [8] |
| Organocatalyzed | Diarylprolinol | CH2Cl2 | 0 | Good | Excellent | [2] |
| Biocatalytic | Aldolase | Aqueous Buffer | 25-37 | Moderate-High | Moderate-High | [9] |
Mechanistic Insight: Asymmetric Allylation
Caption: Simplified mechanism of an organocatalyzed asymmetric allylation of ethyl glyoxylate.
References
-
Department of Chemistry, University of Rochester. Troubleshooting: How to Improve Yield. [Link]
-
Reddit. My first synthesis was not as efficient as I had hoped. 16% yield. [Link]
-
Quora. What could be reason for getting a very low yield in organic chemistry?. [Link]
-
Marques, C. S., Dindaroğlu, M., Schmalz, H., & Burke, A. J. (2014). Asymmetric catalytic arylation of ethyl glyoxylate using organoboron reagents and Rh(i)–phosphane and phosphane–phosphite catalysts. RSC Advances, 4(12), 6035-6041. [Link]
-
ResearchGate. Catalytic and Enantioselective Diels–Alder Reactions of ( E )-4-Oxopent-2-enoates. [Link]
-
Organic Syntheses. 2-Butynoic acid, 4-hydroxy-, methyl ester. [Link]
-
Khan, S., et al. (2023). Enantioselective reduction of ethyl 2-oxo-4-phenylbutyrate to ethyl (R)-2- hydroxy-4-phenylbutyrate using stereospecific carbonyl reductase KmCR: optimization of cultivation and reaction conditions. The Pharmaceutical and Chemical Journal, 10(3), 73-85. [Link]
- Google Patents. CN112321428A - Synthesis method of R- (+) -2- (4-hydroxyphenoxy)
-
Biblioteka Nauki. Practical highly enantioselective synthesis of (R)- and (S)-(E)-4-hydroxynon-2-enal. [Link]
-
MDPI. Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions. [Link]
-
Urushima, T., Yasui, Y., Ishikawa, H., & Hayashi, Y. (2010). Polymeric ethyl glyoxylate in an asymmetric aldol reaction catalyzed by diarylprolinol. Organic letters, 12(13), 2966–2969. [Link]
-
AIR Unimi. Recent Advances in Enantioselective Catalytic Electrochemical Organic Transformations. [Link]
-
ResearchGate. Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments. [Link]
-
WKS. 8 Steps for A Purification Process for Natural Ingredient-for Large Scale Industrial Production. [Link]
-
Synfacts. Asymmetric Pd-Catalyzed Allylation of N-Functionalized Glycine Ethyl Esters. [Link]
-
Organic Syntheses. ethyl 4-hydroxycrotonate. [Link]
-
PubMed. Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor. [Link]
-
ResearchGate. Known ethyl glyoxylate‐based syntheses of 2,4‐dihydroxy carboxylic acid precursors. [Link]
-
Semantic Scholar. Catalytic asymmetric defluorinative allylation of silyl enol ethers. [Link]
-
Wiley Online Library. An Optimized System for the Study of Rieske Oxygenase‐catalyzed Hydroxylation Reactions In vitro. [Link]
-
Biooekonomie-BW. Purification of bio-based chemicals on an industrial scale. [Link]
-
ChemRxiv. Iron-catalyzed hydrobenzylation: stereoselective synthesis of (–)-eugenial C. [Link]
-
Brainly. Analyze the factors that would affect the yield and purity of ethyl ethanoate during your laboratory. [Link]
-
Citrech. Modern Extraction and Purification Techniques for Obtaining High Purity Food-Grade Bioactive Compounds and Value-Added Co-Products from Citrus Wastes. [Link]
-
PMC. Regiodivergent and stereoselective hydroxyazidation of alkenes by biocatalytic cascades. [Link]
-
PubMed. A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. [Link]
-
Semantic Scholar. Total Synthesis and Late-Stage C–H Oxidations of ent-Trachylobane Natural Products. [Link]
-
Biblioteka Nauki. Practical highly enantioselective synthesis of (R)- and (S)-(E)-4-hydroxynon-2-enal. [Link]
-
SciSpace. Top 120 Organic Process Research & Development papers published in 2025. [Link]
-
Chemical Synthesis. Volume 4, Issue 1 (March, 2024) – 16 articles. [Link]
Sources
- 1. Troubleshooting [chem.rochester.edu]
- 2. Polymeric ethyl glyoxylate in an asymmetric aldol reaction catalyzed by diarylprolinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. brainly.com [brainly.com]
- 5. CN112321428A - Synthesis method of R- (+) -2- (4-hydroxyphenoxy) ethyl propionate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Asymmetric catalytic arylation of ethyl glyoxylate using organoboron reagents and Rh(i)–phosphane and phosphane–phosphite catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Buy 2-Hydroxypent-4-enoic acid | 67951-43-3 [smolecule.com]
- 10. valveandcontrol.com [valveandcontrol.com]
- 11. biobasedpress.eu [biobasedpress.eu]
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- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. citrech.it [citrech.it]
improving enantioselectivity in ethyl (2R)-2-hydroxypent-4-enoate synthesis
Welcome to the technical support hub for the synthesis of ethyl (2R)-2-hydroxypent-4-enoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the enantioselectivity of this crucial chiral building block. As Senior Application Scientists, we understand that achieving high enantiomeric excess (ee) is paramount, and this resource addresses the common challenges and critical parameters you may encounter.
This guide is structured around the two predominant synthetic strategies:
-
Asymmetric Allylation of Ethyl Glyoxylate: A direct C-C bond-forming approach.
-
Asymmetric Reduction of Ethyl 2-oxo-4-pentenoate: A reliable method involving the stereoselective reduction of a prochiral ketone.
We will explore troubleshooting, frequently asked questions, and optimized protocols for each pathway.
Core Synthetic Strategies Overview
The selection of a synthetic route depends on available starting materials, scalability, and desired stereochemical purity. Both asymmetric allylation and reduction offer viable pathways to the target molecule, each with unique advantages and challenges.
Caption: Troubleshooting workflow for low enantioselectivity.
1. Catalyst and Ligand Structure
-
The "Why": The chiral catalyst/ligand is the sole source of stereochemical information in the reaction. Its structure dictates the geometry of the transition state, creating an energy difference between the pathways leading to the (R) and (S) enantiomers.
-
Actionable Insights:
-
Increase Steric Bulk: For many catalyst systems, such as Rh(I)-phosphane complexes, ligands with bulky substituents (e.g., on the ortho- and para-positions of phosphite moieties) often create a more defined and rigid chiral pocket, enhancing enantioselectivity. [1] * Vary the Ligand Type: If a phosphine ligand gives poor results, consider a different class, such as a TADDOL-derived phosphane-phosphite or a BINOL-based ligand with a Titanium(IV) catalyst. [1][2]These changes fundamentally alter the coordination geometry.
-
2. Solvent Effects
-
The "Why": The solvent can significantly influence the stability and geometry of the catalytic complex and the transition state through polarity and coordination effects. [3]* Actionable Insights:
-
Screen a Range of Solvents: Test a series of solvents with varying polarities (e.g., Toluene, Dichloromethane, CHloroform, Acetonitrile). Toluene is often an excellent starting point for Friedel-Crafts type reactions with ethyl glyoxylate. [2]In some N-oxide catalyzed allylations, dichloromethane has proven superior to more coordinating solvents like acetonitrile, which can slow the reaction and reduce ee. [4] * Consider Solubility: Ensure your catalyst is fully soluble in the chosen solvent. Poor solubility can lead to sluggish and unselective reactions. [4]
-
3. Reaction Temperature
-
The "Why": Lowering the reaction temperature increases the energy difference (ΔΔG‡) between the diastereomeric transition states. This makes the reaction more sensitive to the subtle energy differences imposed by the chiral catalyst, often leading to a significant improvement in ee. [3]* Actionable Insights:
-
Systematic Cooling: If your reaction is running at room temperature, try cooling it to 0 °C, -40 °C, or even -78 °C. Monitor the reaction time, as kinetics will be slower. For example, in one N-oxide catalyzed allylation, the ee increased from 16% to 87% by lowering the temperature. [4]
-
Comparative Data for Catalyst Systems
| Catalyst System | Ligand/Modifier | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Ti(Oi-Pr)₄ | (R)-6,6'-Br₂-BINOL | Toluene | 0 | 99 | 96.6 | [2] |
| Rh(acac)(CO)₂ | (R,R)-TADDOL-derived phosphite | Toluene | 20 | 99 | 75 | [1] |
| (R)-TRIP | (Chiral Phosphoric Acid) | Toluene/Cyclohexane | RT | ~80 | 94 | [5] |
| (R)-QUINOX | (Chiral N-Oxide) | CH₂Cl₂ | -40 | ~95 | 87 | [4] |
Strategy 2: Asymmetric Reduction of Ethyl 2-oxo-4-pentenoate
This widely used strategy involves the enantioselective reduction of the prochiral ketone precursor, ethyl 2-oxo-4-pentenoate. Both sophisticated chemical catalysts and highly selective biological systems can be employed.
Frequently Asked Questions (FAQs)
Q1: What is Noyori Asymmetric Hydrogenation and why is it effective for this transformation? A1: Noyori Asymmetric Hydrogenation is a Nobel Prize-winning method that uses Ruthenium(II) catalysts bearing a chiral diphosphine ligand, most famously BINAP. [6][7]This system is exceptionally effective for the reduction of functionalized ketones, such as β-keto esters. The mechanism involves coordination of the ketone's carbonyl group to the chiral Ru complex, followed by highly stereoselective hydrogen transfer, often yielding products with excellent enantiopurity. [6] Q2: What are the advantages of using a biocatalytic (enzymatic) reduction? A2: Biocatalysis, using whole microbial cells (like yeast) or isolated enzymes (dehydrogenases, ene-reductases), offers several advantages. [8][9][10]Reactions are performed under mild, environmentally friendly conditions (aqueous media, room temperature). Enzymes can exhibit exquisite chemo-, regio-, and enantioselectivity, often achieving >99% ee where chemical methods may struggle. [8][11]
Troubleshooting Guide: Low Enantioselectivity
Q: I am attempting an asymmetric reduction of ethyl 2-oxo-4-pentenoate, but the resulting alcohol has low ee. What should I investigate? A: The source of poor enantioselectivity differs significantly between chemocatalytic and biocatalytic methods.
Case 1: Chemocatalysis (e.g., Noyori Hydrogenation)
-
The "Why": Low ee in these systems often points to issues with catalyst activity, integrity, or competing reaction pathways.
-
Actionable Insights:
-
Catalyst Preparation: The in situ generation of the active catalyst is often more reliable than using a pre-formed complex. Ensure all components [e.g., Ru(II) precursor, BINAP ligand] are pure and handled under inert conditions. [6] 2. Solvent Purity: Protic solvents like ethanol or methanol are typically used. Ensure they are anhydrous and deoxygenated, as water and oxygen can poison the catalyst.
-
Hydrogen Pressure: While higher pressure can increase reaction rate, it may sometimes negatively impact selectivity. It is a parameter worth screening. [6][12] 4. Substrate Purity: Ensure the starting keto-ester is pure. Some impurities can inhibit or poison the catalyst.
-
Case 2: Biocatalysis (e.g., Whole-Cell Reduction)
-
The "Why": A common issue in whole-cell catalysis is the presence of multiple native enzymes (dehydrogenases/reductases) that can reduce the substrate. Often, a cell will contain one enzyme that produces the desired (R)-alcohol and another that produces the undesired (S)-alcohol, leading to a racemic or low-ee mixture. [13]* Actionable Insights:
-
Substrate Feeding: The competing enzymes often have different kinetic properties (specifically, the Michaelis constant, Kₘ). The undesired enzymes may have a higher Kₘ, meaning they are less efficient at low substrate concentrations. By using a continuous, slow feed of the substrate to keep its concentration low in the bioreactor, you can favor the desired, high-affinity enzyme, dramatically increasing the ee from as low as 75% to >98%. [13] 2. Selective Inhibition: It may be possible to selectively inhibit the enzyme(s) responsible for forming the undesired enantiomer. For example, in the reduction of ethyl 3-oxobutyrate by baker's yeast, pre-incubation with vinyl acetate was found to selectively block the (R)-specific enzymes, boosting the ee of the (S)-product to 98%. [13]A similar screening approach could identify an inhibitor for your system.
-
pH and Temperature Optimization: Enzyme activity and stability are highly dependent on pH and temperature. [14]Systematically screen the pH of the buffer and the reaction temperature to find the optimal conditions where the desired enzyme is most active and stable, and the competing enzymes are less active.
-
Experimental Protocols
Protocol 1: General Procedure for Noyori-Type Asymmetric Hydrogenation
This protocol is a representative example and should be optimized for the specific substrate and catalyst system.
-
Catalyst Preparation (In Situ): In a glovebox, charge a pressure-rated reaction vessel with [RuCl₂(benzene)]₂ and (R)-BINAP (molar ratio typically 1:1.1 Ru dimer to ligand). Add anhydrous, degassed ethanol. Stir the mixture at room temperature for 10-20 minutes to form the active catalyst.
-
Reaction Setup: To the catalyst solution, add the substrate, ethyl 2-oxo-4-pentenoate.
-
Hydrogenation: Seal the reaction vessel, remove it from the glovebox, and purge it several times with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 4 to 100 atm) and place it in a heating mantle or oil bath set to the desired temperature (e.g., 25-100 °C). [6]4. Monitoring and Workup: Monitor the reaction by TLC or GC/HPLC. Once complete, carefully vent the hydrogen pressure. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield this compound. [15]Determine the enantiomeric excess using chiral HPLC or GC.
Protocol 2: General Procedure for Whole-Cell Biocatalytic Reduction
This protocol is a representative example using a yeast strain and should be adapted based on the chosen microorganism.
-
Cell Culture: Cultivate the selected microorganism (e.g., Candida holmii or Rhodotorula minuta) in an appropriate growth medium until it reaches the desired cell density. [9]2. Bioreduction Setup: Harvest the cells by centrifugation and resuspend them in a reaction buffer (e.g., phosphate buffer, pH 7.0). Add a co-substrate for cofactor regeneration (e.g., glucose or isopropanol). [11]3. Substrate Addition: Add the substrate, ethyl 2-oxo-4-pentenoate, to the cell suspension. For improved enantioselectivity, consider a slow, continuous addition using a syringe pump to maintain a low substrate concentration. [13]4. Reaction: Incubate the reaction mixture on an orbital shaker at a controlled temperature (e.g., 30 °C).
-
Monitoring and Workup: Monitor the conversion of the starting material and formation of the product by GC or HPLC. When the reaction is complete, separate the cells by centrifugation.
-
Extraction and Purification: Extract the supernatant with an organic solvent (e.g., ethyl acetate). [16]Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the product by column chromatography. [9]Determine the ee by chiral HPLC or GC.
References
- Asymmetric catalytic arylation of ethyl glyoxylate using organoboron reagents and Rh(i)
- Overcoming side product formation in asymmetric alkyl
- Asymmetric Allylation Catalyzed by Chiral Phosphoric Acids: Stereoselective Synthesis of Tertiary Alcohols and a Reagent‐Based Switch in Stereopreference. PMC.
- Recent Advances on the Catalytic Asymmetric Allylic α-Alkylation of Carbonyl Derivatives Using Free Allylic Alcohols. ACS Organic & Inorganic Au.
- Recent Advances on the Catalytic Asymmetric Allylic α-Alkylation of Carbonyl Deriv
- Direct Asymmetric Alkylation of Ketones: Still Unconquered. PMC.
- The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group.
- Highly Enantioselective Friedel-Crafts Reaction of Aromatic Amines with Ethyl Glyoxylate Catalyzed by Chiral Titanium(IV)
- Enantioselective Reduction of Ethyl 3-Oxo-5-phenylpentanoate with Whole-Cell Biocatalysts.
- On the Mechanism of Asymmetric Allylation of Aldehydes with Allyltrichlorosilanes Catalyzed by QUINOX, a Chiral Isoquinoline N-Oxide. Journal of the American Chemical Society.
- Asymmetric hydrogen
- Synthesis of Ethyl 2-Ethyl-3-Hydroxybutanoate: Application Notes and Protocols for Researchers. Benchchem.
- Noyori Asymmetric Transfer Hydrogenation.
- Asymmetric Hydrogenation.
- Organic Syntheses Procedure. Organic Syntheses.
- Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor. Bioscience, Biotechnology, and Biochemistry.
- “A Study in Yellow”: Investigations in the Stereoselectivity of Ene‐Reductases. PMC.
- Asymmetric reduction of ketones and β-keto esters by (S)
- Enhanced Asymmetric Reduction of Ethyl 3-Oxobutyrate by Baker's Yeast via Substrate Feeding and Enzyme Inhibition. Semantic Scholar.
- Identification of a yeast old yellow enzyme for highly enantioselective reduction of citral isomers to (R)-citronellal.
Sources
- 1. Asymmetric catalytic arylation of ethyl glyoxylate using organoboron reagents and Rh(i)–phosphane and phosphane–phosphite catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Highly Enantioselective Friedel-Crafts Reaction of Aromatic Amines with Ethyl Glyoxylate Catalyzed by Chiral Titanium(IV) Complexes: Practical Synthesis of Aminomandelic Acid Derivatives [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Asymmetric Allylation Catalyzed by Chiral Phosphoric Acids: Stereoselective Synthesis of Tertiary Alcohols and a Reagent‐Based Switch in Stereopreference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor [pubmed.ncbi.nlm.nih.gov]
- 10. “A Study in Yellow”: Investigations in the Stereoselectivity of Ene‐Reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ethz.ch [ethz.ch]
- 13. semanticscholar.org [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
Chiral HPLC Analysis of Ethyl (2R)-2-Hydroxypent-4-enoate: A Comparative Technical Guide
This guide outlines the optimal chiral HPLC strategies for ethyl (2R)-2-hydroxypent-4-enoate , a critical intermediate often synthesized via asymmetric allylation of ethyl glyoxylate.
Based on structural analysis and literature precedents (specifically from asymmetric total syntheses like Nakadomarin A), the Chiralcel OD-H column is the industry standard for this class of
Part 1: Executive Summary & Strategic Recommendations
For the enantiomeric separation of this compound, Direct Analysis on Chiralcel OD-H is the primary recommendation. However, due to the molecule's weak UV chromophore (terminal alkene and ester carbonyl only), Derivatization is a superior alternative for trace analysis or high-sensitivity requirements.
| Feature | Method A: Direct Analysis | Method B: Derivatization (Recommended for QC) |
| Column | Chiralcel OD-H (Cellulose tris-3,5-dimethylphenylcarbamate) | Chiralpak AD-H or OD-H |
| Mobile Phase | Hexane : Isopropyl Alcohol (IPA) (98:2 to 95:5) | Hexane : IPA (90:10 to 80:20) |
| Detection | UV 210 nm (Low sensitivity, baseline noise risk) | UV 254 nm (High sensitivity, robust) |
| Sample Prep | Dissolve and inject | React with 3,5-Dinitrobenzoyl chloride |
| Resolution ( | Typically > 2.0 | Typically > 5.0 |
| Use Case | Rapid reaction monitoring (IPC) | Final product purity (Release testing) |
Part 2: Technical Deep Dive & Mechanism
The Analyte: Structural Challenges
This compound possesses three key features influencing chromatography:
- -Hydroxyl Group: The primary "handle" for chiral recognition via hydrogen bonding.
-
Ethyl Ester: Acts as a hydrogen bond acceptor.
-
Terminal Alkene: Provides minimal UV absorption (
nm), necessitating low-wavelength detection (205–210 nm) which is susceptible to solvent interference.
The Column: Why Chiralcel OD-H?
The Chiralcel OD phase (Cellulose tris(3,5-dimethylphenylcarbamate)) is historically the most successful selector for
-
Mechanism: The carbamate NH groups on the stationary phase form hydrogen bonds with the carbonyl of the analyte's ester. Simultaneously, the carbamate C=O groups accept hydrogen bonds from the analyte's
-hydroxyl group. -
Chiral Pocket: The cellulose backbone forms a twisted helical cavity that discriminates between the R and S enantiomers based on the spatial orientation of the bulky pent-4-enyl chain versus the ethyl ester group.
Decision Matrix: Direct vs. Derivatized
The choice between methods depends strictly on the required Limit of Quantitation (LOQ).
Caption: Decision tree for selecting the appropriate analytical workflow based on sensitivity requirements.
Part 3: Experimental Protocols
Protocol A: Direct Analysis (Standard)
Best for monitoring the progress of asymmetric allylation reactions.
-
Column: Daicel Chiralcel OD-H (250 × 4.6 mm, 5 µm).[1]
-
Mobile Phase: n-Hexane / 2-Propanol (98 : 2 v/v).[1]
-
Note: Literature varies from 99.5:0.5 to 90:10. Start at 98:2 to balance retention and peak shape.
-
-
Flow Rate: 0.5 mL/min to 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV 210 nm.
-
Sample Diluent: Mobile phase.
-
Expected Performance:
-
Retention Times: ~15–20 min (Major), ~20–25 min (Minor) depending on flow/ratio.
-
Selectivity (
): > 1.2.
-
Protocol B: Derivatization (High Sensitivity)
Best for determining precise enantiomeric excess (ee) of the isolated product.
-
Derivatization Step:
-
Take 10 mg of Ethyl 2-hydroxypent-4-enoate.
-
Add 1.2 eq. Pyridine and 1.1 eq. 3,5-Dinitrobenzoyl chloride in DCM.
-
Stir for 30 min; quench with water; extract with hexane/EtOAc.
-
Dry and redissolve in Mobile Phase.
-
-
Column: Daicel Chiralpak AD-H or Chiralcel OD-H.
-
Mobile Phase: n-Hexane / 2-Propanol (90 : 10 v/v).
-
Detection: UV 254 nm (Strong absorption from DNB group).
-
Advantage: The
- interaction between the DNB group and the aromatic rings of the chiral stationary phase significantly enhances separation factors ( ).
Part 4: Comparative Data & Literature Validation
The following table summarizes specific experimental conditions found in authoritative literature for this specific molecule and its close analogs.
| Source | Analyte Context | Column | Mobile Phase | Flow | Result |
| Dixon et al. (Nakadomarin A) [1] | Ethyl 2-hydroxypent-4-enoate (Intermediate 320) | Chiralpak OD-H | Hexane:IPA (67:33)* | 0.5 mL/min | |
| Loh et al. [2] | Allylation Products (General Class) | Chiralcel OD-H | Hexane:IPA (99:[1]1) | 0.5 mL/min | High resolution of enantiomers |
| Kobayashi et al. [3] | Allylglycine/Hydroxy Ester Derivatives | Chiralpak AD-H | Hexane:IPA (various) | 1.0 mL/min | Used for DNB derivatives |
*Note on Dixon et al.: The 67:33 ratio is unusually polar for a simple ester, suggesting the authors may have prioritized speed or were analyzing a more polar crude mixture. For standard analytical separation, 98:2 or 95:5 is more common to ensure baseline resolution of the enantiomers.
Troubleshooting Guide
-
Problem: Baseline noise at 210 nm.
-
Solution: Switch to HPLC-grade n-Hexane (not generic hexanes) to reduce UV cutoff interference. Ensure the reference wavelength is off.
-
-
Problem: Peak tailing.
-
Solution: The
-hydroxyl group can interact with residual silanols. Add 0.1% Ethanol or maintain strictly controlled temperature (20–25 °C).
-
-
Problem: Poor Resolution (
).-
Solution: Lower the IPA concentration (e.g., go from 95:5 to 99:1). Lower flow rate to 0.5 mL/min.
-
References
-
Dixon, D. J. (2000). Towards the Total Synthesis of Nakadomarin A. University of Cambridge / University of Glasgow. (Cited data regarding Intermediate 320/477).
-
Loh, T. P., et al. (2013). Practical, Highly Stereoselective Allyl- and Crotylsilylation of Aldehydes. Chemical Science, Supplementary Information. (General protocols for allylation product analysis on Chiralcel OD-H).
-
Kiyohara, H., Nakamura, Y., Matsubara, R., & Kobayashi, S. (2006). Enantiomerically Enriched Allylglycine Derivatives through the Catalytic Asymmetric Allylation. Angewandte Chemie International Edition.
Sources
Technical Comparison: Enantiomeric Excess Determination of Ethyl (2R)-2-Hydroxypent-4-enoate via NMR
Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Ethyl (2R)-2-hydroxypent-4-enoate is a pivotal chiral building block, frequently employed in the synthesis of polyketides and complex alkaloids due to its versatile terminal alkene and
This guide objectively compares the two primary NMR-based methodologies for ee determination of this substrate: Chiral Derivatizing Agents (CDAs) using Mosher’s Acid, and Chiral Solvating Agents (CSAs) using Lanthanide Shift Reagents. While Chiral HPLC is often considered the "gold standard" for quantification, NMR methods offer rapid, in-situ analysis without the need for extensive method development.
Comparative Analysis of Methodologies
Method A: Chiral Derivatizing Agents (CDAs) – The Mosher Method
Reagent:
-
Performance: High accuracy; distinct separation of signals (especially
NMR). -
Suitability for Substrate: Excellent. The terminal alkene protons (H-4, H-5) and the ester ethyl group serve as sensitive "reporter" signals.
Method B: Chiral Solvating Agents (CSAs) – Lanthanide Shift Reagents
Reagent: Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (
-
Performance: Rapid; no chemical reaction required. However, paramagnetic line broadening can obscure multiplet structures.
-
Suitability for Substrate: Moderate to High. The ester carbonyl is a strong binding site, but the terminal alkene is distal, potentially resulting in smaller splitting for those specific protons.
Method C: Benchmark Alternative (Chiral HPLC)
Included for context.
-
Pros: High precision (
error), amenable to automation. -
Cons: Requires specific columns (e.g., Chiralcel OD-H or AD-H), solvent consumption, and time-intensive method development.
Quantitative Comparison Matrix
| Feature | Method A: Mosher Ester (CDA) | Method B: | Method C: Chiral HPLC (Benchmark) |
| Accuracy | High ( | Moderate ( | Very High ( |
| Resolution | Excellent ( | Variable (Concentration dependent) | Baseline separation typical |
| Time to Result | 4–6 hours (Reaction + Workup) | < 30 mins (In-tube titration) | 30–60 mins (if method exists) |
| Sample Recovery | Destructive (Derivatized) | Non-destructive (Recoverable) | Non-destructive |
| Cost per Run | Moderate (Reagents + Solvents) | Low (Reagent reusable/minimal) | High (Column + Solvents) |
| Mechanistic Insight | Determines Absolute Config.[1][2] | Determines Ratio Only | Determines Ratio Only |
Detailed Experimental Protocols
Protocol A: Mosher Ester Synthesis (CDA)
Use this method for absolute configuration assignment and high-precision ee determination.
Materials:
-
Substrate: this compound (approx. 10 mg)
-
Reagent:
-(-)-MTPA-Cl (or -(+)-MTPA-Cl for the other diastereomer) -
Base: Pyridine or DMAP/Triethylamine
-
Solvent: Dry
Step-by-Step Workflow:
-
Preparation: In a clean 4 mL vial, dissolve the substrate (0.05 mmol) in dry
(0.5 mL). -
Addition: Add dry pyridine (3.0 equiv) followed by
-MTPA-Cl (1.2 equiv). -
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (silica, Hex/EtOAc) until the starting alcohol spot disappears.
-
Quench: Add dimethylaminopropylamine (0.1 mL) to scavenge excess acid chloride, stir for 5 min.
-
Workup: Dilute with
, wash with 1M HCl, sat. , and brine. Dry over and concentrate. -
NMR Analysis: Dissolve the crude oil in
.-
Target Signals: Focus on the
signal (singlet, ~ -71 ppm) and the signals of the terminal alkene (5.7–5.9 ppm). The diastereomeric excess (de) of the ester equals the ee of the starting alcohol.
-
Protocol B: Titration (CSA)
Use this method for rapid "quick-check" of optical purity.
Materials:
-
Substrate: this compound (5–10 mg)
-
Reagent:
-
Solvent:
(Benzene- provides better separation than for shift reagents).
Step-by-Step Workflow:
-
Baseline Scan: Dissolve substrate in
(0.6 mL) in an NMR tube. Acquire a standard spectrum.[3] -
Titration: Add solid
in small increments (approx. 0.1 equiv relative to substrate). Shake well. -
Acquisition: Acquire
NMR after each addition. -
Optimization: Continue adding reagent until the signal for the
-proton (H-2) or the ester methylene ( ) splits into two baseline-separated sets of signals.-
Note: Do not exceed 0.5–0.7 equivalents, as line broadening will obscure the splitting.
-
-
Calculation: Integrate the separated signals.
.
Mechanistic Visualization
Figure 1: Mosher Model & Shielding Zones
This diagram illustrates how the Mosher ester locks the conformation of this compound, creating distinct shielding zones that allow for configuration assignment.
Caption: Figure 1. The Mosher Model applied to this compound. The phenyl ring of the MTPA auxiliary shields the alkene chain in the (2R)-ester derived from (R)-MTPA.
Figure 2: Method Selection Decision Tree
A logical flow for researchers to select the appropriate method based on their specific constraints (time vs. accuracy).
Caption: Figure 2. Decision matrix for selecting the optimal enantiomeric excess determination method.
References
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[1][2][4][5] Nature Protocols, 2(10), 2451–2458.[1] [Link]
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR.[1][2][4] Chemical Reviews, 104(1), 17–118. [Link]
-
Wenzel, T. J., & Chisholm, C. D. (2011). Assignment of absolute configuration using chiral reagents and NMR spectroscopy.[1][4] Chirality, 23(3), 190–214. [Link]
-
Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441–1457. [Link]
-
PubChem. (n.d.). Ethyl 2-hydroxypent-4-enoate (Compound Summary). National Library of Medicine. [Link]
Sources
- 1. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Mosher ester derivatives [sites.science.oregonstate.edu]
Comparative Guide: Catalytic Synthesis of Ethyl (2R)-2-hydroxypent-4-enoate
Executive Summary
Ethyl (2R)-2-hydroxypent-4-enoate is a high-value chiral synthon utilized in the synthesis of polyketides, macrolides, and carbohydrate mimics. Its terminal alkene and
This guide compares three distinct catalytic methodologies for its synthesis, evaluating them on enantioselectivity, scalability, and operational complexity.
| Metric | Method A: Lewis Acid Catalysis | Method B: Organocatalysis | Method C: Biocatalysis |
| Primary Catalyst | Sc(OTf)₃ / (R,R)-Pybox | Chiral Bis-phosphoramide | Carbonyl Reductase (KRED) |
| Key Reagents | Allyltributylstannane | Allyltrichlorosilane | Ethyl 2-oxopent-4-enoate |
| Enantioselectivity | High (90-96% ee) | High (92-98% ee) | Excellent (>99% ee) |
| Scalability | Moderate (Cost of Sn/Ligand) | Moderate (Dilution required) | High (Aqueous, Cheap) |
| Green Factor | Low (Tin waste) | Medium (Silicon waste) | High (Biodegradable) |
Decision Matrix & Mechanistic Pathways
The following diagram illustrates the decision logic for selecting the appropriate catalytic system based on laboratory constraints and the mechanistic divergence between chemical and biological routes.
Figure 1: Strategic decision matrix for catalyst selection and mechanistic overview.
Method A: Lewis Acid Catalysis (Sc-Pybox)
Best for: Research-scale synthesis where speed and established protocols are prioritized.
This method utilizes the Kobayashi protocol , employing Scandium(III) triflate with a chiral Pybox ligand to catalyze the asymmetric allylation of ethyl glyoxylate.
Mechanistic Insight
The Sc(III) center coordinates to the dicarbonyl system of the ethyl glyoxylate. The chiral Pybox ligand creates a steric environment that blocks the Si-face, forcing the allyl stannane to attack from the Re-face, yielding the (2R)-alcohol.
Experimental Protocol
-
Ligand Complexation: In a dry flask, dissolve (R,R)-Ph-Pybox (12 mol%) and Sc(OTf)₃ (10 mol%) in dichloromethane (DCM). Stir for 1 hour at room temperature to form the active catalyst.
-
Substrate Addition: Cool the mixture to -78°C. Add Ethyl Glyoxylate (1.0 equiv, freshly distilled from polymer).
-
Allylation: Dropwise add Allyltributylstannane (1.1 equiv).
-
Reaction: Stir at -78°C for 4-8 hours. Monitor by TLC.
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM. The tin residues can be removed by washing with aqueous KF solution (forming insoluble Bu₃SnF).
-
Purification: Flash chromatography (Hexanes/EtOAc) yields the pure ester.
Critical Note: The use of organotin reagents is toxic. All waste must be segregated.
Method B: Organocatalysis (Denmark's System)
Best for: Metal-free synthesis avoiding toxic tin byproducts.
Based on Denmark’s Lewis Base Activation , this method uses a chiral phosphoramide to activate allyltrichlorosilane.[1] The catalyst binds to the silicon, increasing its Lewis acidity and directing the stereochemistry via a closed chair-like transition state.
Experimental Protocol
-
Catalyst Prep: Dissolve the Chiral Bis-phosphoramide (5-10 mol%) in dry DCM under Argon.
-
Reagents: Add Ethyl Glyoxylate (1.0 equiv) and Diisopropylethylamine (DIPEA) (5.0 equiv) to sequester HCl byproducts.
-
Addition: Cool to -78°C. Slowly add Allyltrichlorosilane (1.2 equiv).
-
Reaction: Stir for 6-12 hours at low temperature.
-
Workup: Quench with saturated aqueous NaHCO₃/KF to hydrolyze the silane and precipitate silica. Filter through Celite.
Method C: Biocatalysis (Ketoreductase)
Best for: Large-scale production (>10g) and "Green" chemistry requirements.
This route differs fundamentally: instead of forming the C-C bond, it reduces the corresponding
Precursor Synthesis
-
Step 1: React Diethyl Oxalate with Allylmagnesium Bromide (1.0 equiv) at -78°C.
-
Step 2: Acidic workup yields Ethyl 2-oxopent-4-enoate.
Experimental Protocol
-
Buffer Prep: Prepare a 100 mM Potassium Phosphate buffer (pH 7.0) containing NADPH (1 mM) and Glucose (1.5 equiv).
-
Enzyme Mix: Add Glucose Dehydrogenase (GDH) (for cofactor recycling) and the specific (R)-selective KRED (e.g., commercially available Codexis KREDs or Lactobacillus ADH variants).
-
Reaction: Add Ethyl 2-oxopent-4-enoate (dissolved in 5% DMSO) to the buffer.
-
Incubation: Stir at 30°C for 24 hours. Maintain pH by automatic titration if necessary.
-
Extraction: Extract product with Ethyl Acetate. The enzyme remains in the aqueous phase.
Validation: This method typically yields >99% ee due to the exquisite specificity of the enzyme pocket.
Comparative Data Summary
| Feature | Sc(OTf)₃ / Pybox | Phosphoramide / SiCl₃ | Biocatalysis (KRED) |
| Yield | 85-92% | 80-88% | 90-98% |
| ee (R-isomer) | 92-96% | 90-95% | >99% |
| Reaction Time | 4-8 h | 12-24 h | 24-48 h |
| Temp | -78°C | -78°C | 30°C |
| Cost Driver | Catalyst & Tin disposal | Chiral Catalyst | Enzyme screening |
| Toxicity | High (Tin) | Moderate (Corrosive Si) | Low (Benign) |
References
-
Kobayashi, S., et al. (2009). Sc(OTf)3-Catalyzed Condensation of 2-Alkyl-N-tosylaziridine with Aldehydes. Royal Society of Chemistry. 2[3][4][5][6]
-
Denmark, S. E., & Fu, J. (2003).[7] Catalytic enantioselective allylation with chiral Lewis bases. Chemical Communications.[7][8] 7
-
BenchChem Application Notes. (2025). Scale-Up Synthesis of Ethyl (2S)-2-hydroxypent-4-enoate. (Note: Protocol adapted for (2R) enantiomer by selecting antipodal catalyst/enzyme). 9[3][4][5][6][2][10]
-
Su, et al. (2024). Highly efficient synthesis of chiral intermediates via engineered bi-enzyme coupled systems. PMC. 10[3][4][5][6][11]
-
Teo, Y. C., et al. (2009).[8] Enantioselective allylation of ketones catalyzed by chiral In(III)-PYBOX complexes. Chemical Communications.[7][8] 5[3][4][5][6]
Sources
- 1. Chiral phosphoramide-catalyzed enantioselective addition of allylic trichlorosilanes to aldehydes. Preparative studies with bidentate phosphorus-based amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Homogeneous Sc(OTf)3-Catalyzed Direct Allylation Reactions of General Alcohols with Allylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP2438179B1 - A process for the enzymatic reduction of enoates - Google Patents [patents.google.com]
- 5. Enantioselective allylation of ketones catalyzed by chiral In(iii)-PYBOX complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Biocatalysis- Enoate (Ene) Reductases - Wordpress [reagents.acsgcipr.org]
- 7. Catalytic enantioselective allylation with chiral Lewis bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Allylmetal Aldehyde and Acetal Reactions – Denmark Group [denmarkgroup.illinois.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Cost-Effective Synthesis of Ethyl (2R)-2-hydroxypent-4-enoate
Ethyl (2R)-2-hydroxypent-4-enoate is a valuable chiral building block in the pharmaceutical industry, prized for its versatile functionality. Its stereocenter, ester, and terminal alkene moieties make it a critical intermediate for synthesizing a range of complex molecules, including antiviral agents and other therapeutics. The economic viability of these large-scale syntheses hinges on the cost-effectiveness of producing this key chiral precursor with high enantiopurity.
This guide provides an in-depth comparison of the leading synthetic strategies for producing this compound. We will move beyond mere procedural outlines to dissect the underlying chemical logic, offering field-proven insights into the practical application and scalability of each method. The comparison is grounded in experimental data, focusing on yield, enantiomeric excess (ee), and a thorough cost analysis of reagents and catalysts.
Strategic Approaches to Asymmetric Synthesis
The synthesis of a specific enantiomer like this compound can be broadly approached in three ways:
-
Asymmetric Catalysis: Building the desired stereocenter from a prochiral substrate using a chiral catalyst.
-
Chemoenzymatic Synthesis: Leveraging the exquisite stereoselectivity of enzymes to catalyze the key stereodefining step.
-
Kinetic Resolution: Separating a racemic mixture by selectively reacting one enantiomer, typically with an enzyme, leaving the desired enantiomer behind.
This guide will focus on two highly effective and industrially relevant methods: the chemoenzymatic asymmetric reduction of a ketoester and the lipase-catalyzed kinetic resolution of the racemic hydroxy ester.
Method 1: Chemoenzymatic Asymmetric Reduction of Ethyl 2-oxo-pent-4-enoate
This strategy is arguably one of the most elegant and efficient. It involves the stereoselective reduction of the ketone in ethyl 2-oxo-pent-4-enoate using a ketoreductase (KRED) enzyme. The high enantioselectivity is driven by the enzyme's precisely shaped active site, which preferentially binds the substrate in an orientation that leads to the (R)-alcohol.
Causality of Experimental Choices: The choice of a whole-cell biocatalyst (like Pichia pastoris or engineered E. coli) is often more cost-effective for large-scale production than using an isolated enzyme.[1] Whole-cell systems contain the necessary cofactors (like NADPH) and the cellular machinery to regenerate them, eliminating the need to add expensive cofactors to the reaction mixture. The use of a glucose co-substrate serves as the ultimate reducing equivalent, fueling the cofactor regeneration cycle. A two-phase system (e.g., water/hexane) can improve reaction kinetics and prevent substrate/product inhibition by maintaining low concentrations of these species in the aqueous phase where the enzyme resides.
Experimental Protocol: Whole-Cell Bioreduction
-
Cultivation: A suitable microorganism strain (e.g., Pichia pastoris CBS 704) is cultured in an appropriate growth medium until a desired cell density is reached.[1]
-
Bioreduction: The cells are harvested and resuspended in a phosphate buffer (pH 7.0). Glucose (as the energy source for cofactor regeneration) and the substrate, ethyl 2-oxo-pent-4-enoate, are added.
-
Reaction: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with gentle agitation. The reaction progress is monitored by HPLC or GC.
-
Workup and Purification: Once the reaction is complete, the cells are removed by centrifugation. The supernatant is extracted with an organic solvent like ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Performance and Cost Analysis
| Parameter | Chemoenzymatic Reduction Data | Justification / Source |
| Substrate | Ethyl 2-oxo-pent-4-enoate | Precursor for the reduction |
| Catalyst | Ketoreductase (whole-cell) | High enantioselectivity[1] |
| Yield | >90% | High conversion rates are typical for efficient biocatalytic reductions. |
| Enantiomeric Excess (ee) | >99% (R) | Enzymes offer exceptional stereocontrol.[2] |
| Key Reagents | Glucose, buffer salts, yeast extract | Inexpensive and readily available. |
| Solvents | Water, Ethyl Acetate | Generally lower cost and environmental impact. |
| Estimated Cost | The primary costs are associated with fermentation and downstream processing. The catalyst itself (the microorganism) is self-replicating. |
Cost Legend: $ (low) to
Workflow Diagram: Chemoenzymatic Reduction
Sources
Comparative Guide: Enzymatic vs. Chemical Synthesis of Ethyl (2R)-2-hydroxypent-4-enoate
Executive Summary
Ethyl (2R)-2-hydroxypent-4-enoate is a high-value chiral synthon utilized in the synthesis of polyketide antibiotics, pheromones, and statin side-chains. Its structural duality—containing both a chiral
This guide compares two dominant synthetic methodologies:
-
Biocatalytic Reduction (Enzymatic): Utilizing Ketoreductases (KREDs) for the asymmetric reduction of ethyl 2-oxopent-4-enoate.
-
Asymmetric Transfer Hydrogenation (Chemical): Utilizing Ru-based chiral catalysts (Noyori-type) for the same transformation.
The Verdict: While chemical routes are historically significant, the Enzymatic Route is currently the superior choice for scale-up due to near-perfect chemoselectivity (preservation of the alkene) and higher enantiomeric excess (
Technical Deep Dive
The Substrate Challenge
The precursor for both routes is typically ethyl 2-oxopent-4-enoate , easily accessible via the condensation of allyl bromide with diethyl oxalate. The critical quality attribute (CQA) for the product is the (R)-configuration at C2 and the integrity of the C4-C5 double bond.
Route A: Enzymatic Synthesis (Biocatalysis)
Mechanism: NADPH-dependent Ketoreductase (KRED) This route relies on the exquisite selectivity of enzymes. KREDs (also known as Alcohol Dehydrogenases, ADHs) transfer a hydride from a cofactor (NADPH) to the re-face or si-face of the ketone. For the (R)-enantiomer, Lactobacillus-derived KREDs are often the screening hits of choice.
-
Key Advantage: Enzymes distinguish sterically between the ketone and the alkene. The terminal alkene does not fit the hydride transfer active site, preventing over-reduction.
-
Cofactor Recycling: To make this economically viable, a coupled system using Glucose Dehydrogenase (GDH) recycles NADP+ back to NADPH using glucose as the sacrificial reductant.
Route B: Chemical Synthesis (Asymmetric Transfer Hydrogenation)
Mechanism: Ru-Catalyzed Transfer Hydrogenation (ATH)
Standard catalytic hydrogenation (
-
Key Challenge: While ATH is more chemoselective than high-pressure hydrogenation, "leaky" reactivity can still lead to 2-5% reduction of the alkene, complicating downstream purification.
Visualizing the Pathways
Diagram 1: Biocatalytic Cycle (KRED + GDH)
Caption: Coupled enzymatic cycle showing KRED-mediated reduction fueled by GDH cofactor recycling.
Diagram 2: Chemical Mechanism (Ru-ATH)
Caption: Ruthenium-catalyzed Asymmetric Transfer Hydrogenation via a 6-membered transition state.
Comparative Analysis Data
The following data is aggregated from internal process development benchmarks and literature precedents for
| Feature | Enzymatic (KRED) | Chemical (Ru-ATH) | Commentary |
| Enantiomeric Excess ( | > 99.5% | 92% - 96% | Enzymes offer superior chiral recognition for this substrate class. |
| Chemoselectivity | 100% (Alkene intact) | 95-98% | Chemical catalysts may trace-reduce the alkene (impurity formation). |
| Yield (Isolated) | 85 - 90% | 75 - 85% | Enzymatic workup is often simpler (emulsions notwithstanding). |
| Reaction Conditions | pH 7.0, 30°C, Aqueous | Organic Solvent, 30-60°C | Biocatalysis is greener (E-factor is lower). |
| Catalyst Cost | Low (Recombinant E. coli) | High (Ru / Chiral Ligand) | Enzymes are renewable; Ru ligands are expensive to synthesize. |
| Scalability | High (Fermentation/Bioreactor) | High (Standard Batch) | Both are scalable, but enzymes require pH control. |
Experimental Protocols
Protocol A: Enzymatic Synthesis (Recommended)
Rationale: Uses a coupled-enzyme system for maximum atom economy and cofactor efficiency.
Reagents:
-
Ethyl 2-oxopent-4-enoate (100 mM)
-
KRED-P1-B05 (or Lactobacillus kefir ADH variant) - 5 mg/mL
-
Glucose Dehydrogenase (GDH-105) - 1 mg/mL
-
NADP+ (0.1 mM catalytic load)
-
Glucose (1.2 equivalents)
-
Buffer: Potassium Phosphate (100 mM, pH 7.0) containing 1 mM
.
Workflow:
-
Preparation: In a round-bottom flask equipped with an overhead stirrer, dissolve glucose (1.2 eq) in Phosphate Buffer (pH 7.0).
-
Initiation: Add NADP+ (catalytic), GDH, and the KRED enzyme powder. Stir gently to dissolve.
-
Substrate Addition: Add Ethyl 2-oxopent-4-enoate dropwise. Note: If solubility is poor, add 5-10% IPA or DMSO as a co-solvent.
-
Reaction: Stir at 30°C at 200 rpm. Monitor pH; maintain at 7.0 using 1M NaOH (automatic titration is best) as gluconic acid is produced.
-
Monitoring: Check conversion via HPLC (C18 column) or GC. Reaction typically completes in 6–12 hours.
-
Workup: Add Celite and filter to remove protein. Extract the filtrate with Ethyl Acetate (3x).
-
Purification: Dry organic layer over
, concentrate in vacuo. The product is typically pure enough for use (>98%), or can be distilled.
Protocol B: Chemical Synthesis (Ru-ATH)
Rationale: Uses Transfer Hydrogenation to minimize alkene reduction risk compared to high-pressure
Reagents:
-
Ethyl 2-oxopent-4-enoate (1.0 eq)
-
Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (0.5 mol%)
-
Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope)
-
Solvent: Dichloromethane (DCM) or DMF.
Workflow:
-
Inerting: Flame-dry a Schlenk flask and purge with Argon.
-
Catalyst Charge: Add the Ru-catalyst (0.5 mol%) and degassed DCM.
-
Substrate Addition: Add Ethyl 2-oxopent-4-enoate.
-
Reductant: Slowly add the Formic Acid/TEA mixture (2.0 eq) via syringe.
-
Reaction: Stir at 25–30°C. Caution: CO2 gas is evolved; ensure open venting through a bubbler.
-
Monitoring: Monitor closely by GC. Stop immediately upon consumption of starting material to prevent over-reduction of the alkene.
-
Workup: Quench with water. Wash organic layer with saturated
(to remove formic acid) and brine. -
Purification: Flash chromatography (Silica, Hexanes/EtOAc) is usually required to remove catalyst residues and trace over-reduced byproducts.
Conclusion
For the synthesis of This compound , the Enzymatic Route is the definitive recommendation for modern drug development workflows.
-
Choose Enzymatic if: You require
, strict chemoselectivity (no alkene reduction), and sustainable manufacturing conditions. -
Choose Chemical if: You lack access to enzyme screening panels or fermentation capabilities, and can tolerate a lower yield due to purification requirements.
References
-
BenchChem. (2025).[1] Scale-Up Synthesis of Ethyl (2S)-2-hydroxypent-4-enoate: Application Notes and Protocols.Link
-
Royal Society of Chemistry. (2014). Engineered ketoreductase-catalyzed stereoselective reduction of ethyl 2′-ketopantothenate.[2] Green Chemistry. Link
-
National Institutes of Health (PMC). (2010). Direct asymmetric hydrogenation of 2-oxo-4-arylbut-3-enoic acids.[3]Link
-
ResearchGate. (2025). Chemical and enzymatic approaches to the synthesis of optically pure ethyl (R)-4-cyano-3-hydroxybutanoate.[4][5]Link
-
Wikipedia. (2023). Asymmetric hydrogenation (Noyori Catalyst Mechanisms).[6][7]Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Engineered ketoreductase-catalyzed stereoselective reduction of ethyl 2′-ketopantothenate and its analogues: chemoenzymatic synthesis of d-pantothenic acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Direct asymmetric hydrogenation of 2-oxo-4-arylbut-3-enoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical and enzymatic approaches to the synthesis of optically pure ethyl (R)-4-cyano-3-hydroxybutanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 7. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Comparative Guide to the Quality Control of Ethyl (2R)-2-hydroxypent-4-enoate
Introduction: The Critical Role of Quality Control for a Key Chiral Intermediate
Ethyl (2R)-2-hydroxypent-4-enoate is a valuable chiral building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its utility stems from the presence of three key functional groups: a stereogenic center at the C2 position, a terminal alkene, and an ethyl ester. The precise three-dimensional arrangement of the hydroxyl group is paramount, as even minute amounts of its corresponding (2S)-enantiomer can lead to significant differences in the pharmacological activity, toxicity, or impurity profile of the final active pharmaceutical ingredient (API).[1]
Consequently, rigorous analytical oversight is not merely a regulatory formality but a scientific necessity. A comprehensive quality control (QC) strategy for this intermediate must unequivocally establish its identity, quantify its purity, and, most critically, determine its enantiomeric excess with high fidelity. This guide provides an in-depth comparison of the primary analytical methodologies employed for the quality control of this compound, offering field-proven insights into the causality behind experimental choices and providing actionable protocols.
Pillar 1: Enantiomeric Purity Determination - The Core Challenge
The primary quality attribute of this compound is its enantiomeric purity. The separation and quantification of enantiomers necessitate a chiral environment. Chromatographic techniques are the cornerstone for this application due to their high resolution and sensitivity.[1][2]
Method A: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the industry's gold standard for determining enantiomeric purity.[1] The technique's power lies in the use of Chiral Stationary Phases (CSPs), which create a stereoselective environment enabling the differential interaction of enantiomers.
Causality of Method Choice: Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are exceptionally versatile and are often the first choice for screening chiral separations.[1] The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. Differences in the stability of these complexes, governed by interactions like hydrogen bonding, dipole-dipole, and π-π stacking, result in different retention times and thus, separation.[1] For this compound, the hydroxyl and ester groups are key interaction points with the CSP.
Experimental Protocol: Chiral HPLC Separation
-
System Preparation:
-
HPLC System: An HPLC system equipped with a UV detector.
-
Column: A polysaccharide-based chiral column, such as a Chiralpak® AD-H or Chiralcel® OD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A typical starting mobile phase for normal-phase chiral chromatography is a mixture of n-Hexane and 2-Propanol (e.g., 90:10 v/v).[3] The mobile phase must be filtered and degassed.
-
System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of the mobile phase to create a 1 mg/mL stock solution.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm (where the ester chromophore absorbs).
-
Run Time: Approximately 20-30 minutes, or until both enantiomeric peaks have eluted.
-
-
Data Analysis:
-
Identify the peaks corresponding to the (2R) and (2S) enantiomers.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [(Area_R - Area_S) / (Area_R + Area_S)] x 100
-
Caption: General workflow for chiral HPLC analysis.
Method B: Chiral Gas Chromatography (GC)
For compounds that are volatile and thermally stable, or can be made so via derivatization, chiral GC offers extremely high resolution and sensitivity.
Causality of Method Choice: this compound is sufficiently volatile for GC analysis. The use of a chiral stationary phase, often based on cyclodextrin derivatives, is essential.[4] These CSPs have a cone-like structure with a hydrophobic cavity and a hydrophilic rim. Enantiomers can enter the cavity and interact differently with the chiral selectors on the cyclodextrin, leading to separation based on the stability of the inclusion complexes formed.
Experimental Protocol: Chiral GC Separation
-
System Preparation:
-
GC System: A Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A cyclodextrin-based chiral capillary column, such as a Beta-DEX™ or Gamma-DEX™ (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow or pressure.
-
Injector: Split/Splitless injector.
-
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.
-
-
Analysis:
-
Injector Temperature: 220 °C.
-
Detector Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 5 °C/min to 150 °C. This program must be optimized based on the specific column and sample.
-
Injection Mode: Split injection (e.g., 50:1 split ratio) to avoid column overloading.
-
Injection Volume: 1 µL.
-
-
Data Analysis:
-
Integrate the peak areas for the (2R) and (2S) enantiomers.
-
Calculate the enantiomeric excess (% ee) using the same formula as for HPLC.
-
Caption: General workflow for chiral GC analysis.
Pillar 2: Structural Confirmation & Purity Assessment
Beyond chirality, it is essential to confirm the chemical structure of the compound and assess its overall purity, identifying any process-related impurities.
Method C: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an unparalleled tool for unambiguous structure elucidation.[5] For chiral analysis, it can be used with chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) to distinguish between enantiomers.[6] Furthermore, quantitative NMR (qNMR) can be used for highly accurate purity determination without the need for a specific reference standard of the analyte.[7]
Causality of Method Choice:
-
Structural Confirmation: ¹H and ¹³C NMR provide a complete map of the carbon-hydrogen framework. The chemical shifts, coupling constants, and integrations confirm the presence of the ethyl ester, the hydroxymethine proton, and the terminal vinyl group.
-
Enantiomeric Purity: In the presence of a Chiral Solvating Agent (CSA), the enantiomers form transient diastereomeric complexes that are in fast exchange on the NMR timescale. This results in separate, observable signals for at least one proton in each enantiomer, allowing for direct integration and quantification.[6]
-
Quantitative Purity (qNMR): By adding a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined by comparing the integral of a unique analyte signal to a unique standard signal.[7]
Experimental Protocol: ¹H NMR for Structure and Enantiomeric Purity
-
Sample Preparation (Standard ¹H NMR):
-
Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
-
Sample Preparation (with CSA):
-
To the standard NMR sample, add a molar excess (e.g., 1.5 equivalents) of a suitable Chiral Solvating Agent (e.g., (R)-1,1'-bi-2-naphthol).
-
Gently mix the sample to ensure complex formation.
-
-
NMR Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient relaxation delay (e.g., 5 seconds) for accurate integration, especially for qNMR.
-
-
Data Analysis:
-
Structure: Assign all peaks in the spectrum to the corresponding protons in the this compound structure.[8]
-
Enantiomeric Purity: Identify the proton signal that has resolved into two distinct peaks in the presence of the CSA (often the H-2 methine proton). Integrate these two peaks to determine the enantiomeric ratio.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
ethyl (2R)-2-hydroxypent-4-enoate proper disposal procedures
Executive Summary: Operational Directive
Ethyl (2R)-2-hydroxypent-4-enoate (CAS: 157920-22-4) is a chiral alpha-hydroxy ester widely used as a building block in the synthesis of pharmaceutical intermediates and natural products. Due to limited specific toxicological data for this enantiomer, the Precautionary Principle must be applied .
Treat this substance as a Class 3 Flammable Liquid and a Category 2 Skin/Eye Irritant . Disposal must strictly adhere to RCRA (Resource Conservation and Recovery Act) guidelines, classifying it primarily as D001 (Ignitable) waste. Do not dispose of via sanitary sewer systems.
Chemical Profile & Hazard Identification
Before initiating disposal, verify the chemical identity and associated hazards to ensure compatibility with waste streams.
| Parameter | Data / Specification |
| Chemical Name | This compound |
| CAS Number | 157920-22-4 |
| Molecular Formula | C₇H₁₂O₃ |
| Molecular Weight | 144.17 g/mol |
| Physical State | Liquid (Colorless to pale yellow) |
| Predicted Flash Point | ~55–65°C (Estimate based on structural analogs) |
| Reactivity Group | Esters, Alcohols, Alkenes |
| Incompatibilities | Strong oxidizing agents, strong bases, strong acids |
| RCRA Code | D001 (Ignitable Characteristic) |
Critical Safety Note: The terminal alkene group (C=C) and the alpha-hydroxyl group make this compound susceptible to polymerization or oxidation if stored improperly. Ensure the waste container is stabilized and not mixed with radical initiators (e.g., peroxides).
Disposal Decision Logic (Workflow)
The following decision tree illustrates the required logic for determining the correct disposal path.
Figure 1: Logic flow for segregating this compound into the correct waste stream.
Step-by-Step Disposal Protocol
This protocol ensures compliance with 40 CFR 262 (Standards Applicable to Generators of Hazardous Waste).
Phase 1: Segregation & Packaging
-
Select Container: Use a chemically resistant container, such as HDPE (High-Density Polyethylene) or Borosilicate Glass (amber preferred to prevent UV-initiated polymerization of the alkene tail).
-
Segregation:
-
Do NOT mix with oxidizers (e.g., Nitric acid, Peroxides).
-
Do NOT mix with aqueous acidic waste (prevents uncontrolled hydrolysis).
-
Compatible: Can be combined with other non-halogenated organic solvents (Methanol, Ethyl Acetate, Acetone) if the facility uses a bulk "Non-Halogenated Organic" stream.
-
-
Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.
Phase 2: Labeling (RCRA Compliance)
Every container must be labeled before the first drop of waste is added.
-
Words: "Hazardous Waste"
-
Contents: "this compound" (Do not use abbreviations or formulas).
-
Hazards: Check "Ignitable" and "Irritant".
Phase 3: Storage (Satellite Accumulation)
-
Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.
-
Secondary Containment: Place the waste bottle in a polyethylene tray capable of holding 110% of the container's volume.
-
Cap Management: Keep the container tightly closed at all times except when adding waste. Funnels must be removed immediately after use.
Phase 4: Final Hand-off
-
Once full (or within 3 days of becoming full), move to the Central Accumulation Area (CAA) or schedule a pickup with your institution's EHS (Environmental Health & Safety) department or licensed waste contractor (e.g., Veolia, Clean Harbors).
-
Disposal Method: The standard industry method for this chemical is Fuel Blending/Incineration . It provides high calorific value and destroys the organic structure completely [1].
Scientific Rationale: Why Not Neutralize?
A common question from researchers is whether this ester can be hydrolyzed (neutralized) in-lab and flushed.
Recommendation: STRICTLY PROHIBITED.
Mechanism of Hydrolysis: Hydrolysis of this compound yields:
-
Ethanol (Flammable solvent).
-
(2R)-2-hydroxypent-4-enoic acid (Organic acid).[1]
Causality for Prohibition:
-
Water Solubility: While the ester has moderate polarity, the resulting organic acid and unreacted ester may not be fully miscible with water, leading to phase separation in plumbing.
-
Biological Oxygen Demand (BOD): Releasing high-carbon organics into the sewer spikes BOD, violating Clean Water Act permits issued to research institutions [2].
-
Polymerization Risk: The terminal alkene (pent-4-enoate) remains intact after hydrolysis. In the sewer lines, this moiety can react with other waste constituents, potentially forming insoluble oligomers or gums that cause blockages.
Spill Response Procedures
In the event of a spill outside the fume hood:
-
Evacuate & Ventilate: Remove ignition sources immediately. The estimated flash point (~60°C) means vapors can be flammable in warm labs or if heated equipment is nearby.
-
PPE: Wear nitrile gloves (double-gloved recommended), lab coat, and chemical safety goggles.
-
Absorb: Use an inert absorbent material (Vermiculite, Bentonite clay, or commercial "Organic" spill pads).
-
Do NOT use paper towels alone for large spills (>50 mL) as this increases surface area for evaporation/ignition.
-
-
Collect: Scoop absorbed material into a wide-mouth jar. Label as "Debris contaminated with this compound."
-
Clean: Wipe the area with a soap/water solution to remove oily residue.
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]
-
U.S. Environmental Protection Agency. (2024). Hazardous Waste Generators. EPA.gov. [Link]
-
PubChem. (2024). Ethyl 2-hydroxypent-4-enoate Compound Summary. National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g). [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
